molecular formula C8H11N3O3 B569132 4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole CAS No. 1190380-50-7

4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole

Cat. No.: B569132
CAS No.: 1190380-50-7
M. Wt: 197.194
InChI Key: WNGOPKGWJNIWCU-UHFFFAOYSA-N
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Description

4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole is a useful research compound. Its molecular formula is C8H11N3O3 and its molecular weight is 197.194. The purity is usually 95%.
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Properties

IUPAC Name

4-nitro-1-(oxan-4-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3/c12-11(13)8-5-9-10(6-8)7-1-3-14-4-2-7/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNGOPKGWJNIWCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(C=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101238629
Record name 4-Nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole
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Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190380-50-7
Record name 4-Nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190380-50-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101238629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the proposed synthesis and comprehensive characterization of the novel heterocyclic compound, 4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole. This molecule incorporates a 4-nitropyrazole core, a pharmacophore of interest in medicinal chemistry, functionalized with a tetrahydropyran moiety, which can enhance pharmacokinetic properties. This document provides two plausible synthetic pathways, detailed experimental protocols, and predicted analytical data to facilitate its synthesis and identification in a laboratory setting. The information is structured to be of maximal utility for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

Pyrazole derivatives are a cornerstone in the development of new therapeutic agents, exhibiting a wide range of biological activities. The introduction of a nitro group at the 4-position of the pyrazole ring can significantly influence its electronic properties and biological function. Furthermore, the N-alkylation with a tetrahydropyran ring is a common strategy in drug design to improve solubility and metabolic stability. This guide outlines a systematic approach to the synthesis and characterization of this compound, a compound with potential for further investigation in drug discovery programs.

Proposed Synthetic Routes

Two primary synthetic strategies are proposed for the synthesis of the target compound: a Mitsunobu reaction and a classical nucleophilic substitution.

Route 1: Mitsunobu Reaction

This route involves the N-alkylation of 4-nitro-1H-pyrazole with tetrahydro-2H-pyran-4-ol using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The Mitsunobu reaction is a reliable method for the formation of C-N bonds with inversion of configuration at the alcohol carbon, although in this case, the alcohol is achiral.

4-nitro-1H-pyrazole 4-nitro-1H-pyrazole reagents PPh3, DEAD or DIAD THF, 0 °C to rt 4-nitro-1H-pyrazole->reagents tetrahydro-2H-pyran-4-ol tetrahydro-2H-pyran-4-ol tetrahydro-2H-pyran-4-ol->reagents Target_Compound This compound reagents->Target_Compound

Diagram 1: Synthetic Route via Mitsunobu Reaction.
Route 2: Nucleophilic Substitution

This pathway involves the deprotonation of 4-nitro-1H-pyrazole with a suitable base, such as sodium hydride (NaH), to form the corresponding sodium salt. This salt then acts as a nucleophile, displacing a leaving group from a 4-substituted tetrahydropyran, such as 4-bromotetrahydro-2H-pyran.

cluster_0 Step 1: Deprotonation cluster_1 Step 2: Substitution 4-nitro-1H-pyrazole 4-nitro-1H-pyrazole NaH NaH 4-nitro-1H-pyrazole->NaH DMF, 0 °C Sodium_salt Sodium 4-nitropyrazolate NaH->Sodium_salt 4-bromotetrahydro-2H-pyran 4-bromotetrahydro-2H-pyran Sodium_salt->4-bromotetrahydro-2H-pyran DMF, rt to 50 °C Target_Compound This compound 4-bromotetrahydro-2H-pyran->Target_Compound

Diagram 2: Synthetic Route via Nucleophilic Substitution.

Experimental Protocols

The following are detailed, proposed experimental procedures for the synthesis of this compound.

General Experimental Workflow

A Reaction Setup B Reagent Addition A->B C Reaction Monitoring (TLC/LC-MS) B->C D Work-up C->D E Purification (Column Chromatography) D->E F Characterization (NMR, MS, IR) E->F G Final Product F->G

Diagram 3: General Experimental Workflow.
Protocol for Mitsunobu Reaction

  • To a stirred solution of 4-nitro-1H-pyrazole (1.0 eq.), tetrahydro-2H-pyran-4-ol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure product.

Protocol for Nucleophilic Substitution
  • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous N,N-dimethylformamide (DMF) at 0 °C under an inert atmosphere, add a solution of 4-nitro-1H-pyrazole (1.0 eq.) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Add a solution of 4-bromotetrahydro-2H-pyran (1.1 eq.) in anhydrous DMF to the reaction mixture.

  • Heat the reaction mixture to 50 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and carefully quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes).

Data Presentation

The following tables summarize the key reagents and the predicted characterization data for the target compound.

Table of Reagents
ReagentFormulaMW ( g/mol )M.P. (°C)B.P. (°C)Density (g/mL)
4-nitro-1H-pyrazoleC₃H₃N₃O₂113.07160-164--
Tetrahydro-2H-pyran-4-olC₅H₁₀O₂102.13-105-1071.056
4-bromotetrahydro-2H-pyranC₅H₉BrO165.03-70-72 (15 mmHg)1.467
TriphenylphosphineC₁₈H₁₅P262.2980-833771.194
Diethyl azodicarboxylateC₆H₁₀N₂O₄174.15-108-110 (15 mmHg)1.11
Predicted Characterization Data
PropertyPredicted Value
Molecular Formula C₈H₁₁N₃O₃
Molecular Weight 197.19 g/mol
Appearance White to pale yellow solid
Melting Point 110-120 °C (estimated)
Predicted ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.40s1HH-5 (pyrazole)
~8.25s1HH-3 (pyrazole)
~4.60tt1HN-CH (THP)
~4.10m2HO-CH₂ (THP, axial)
~3.60m2HO-CH₂ (THP, equatorial)
~2.20m2HN-CH-CH₂ (THP, axial)
~2.00m2HN-CH-CH₂ (THP, equatorial)
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~140.0C-4 (pyrazole, C-NO₂)
~136.0C-5 (pyrazole)
~127.5C-3 (pyrazole)
~66.0O-CH₂ (THP)
~55.0N-CH (THP)
~32.0N-CH-CH₂ (THP)
Predicted Mass Spectrometry Data (EI-MS)
m/zInterpretation
197[M]⁺ (Molecular Ion)
151[M - NO₂]⁺
113[C₃H₃N₃O₂]⁺ (4-nitropyrazole fragment)
85[C₅H₉O]⁺ (tetrahydropyranyl fragment)
Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Interpretation
~3100-3150C-H stretch (aromatic)
~2850-2950C-H stretch (aliphatic)
~1550, ~1350N-O stretch (nitro group)
~1500-1600C=N, C=C stretch (pyrazole ring)
~1100C-O-C stretch (ether)

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • Sodium hydride is a flammable solid and reacts violently with water. It should be handled with extreme care under an inert atmosphere.

  • Diethyl azodicarboxylate (DEAD) is a potential explosive and should be handled with care, avoiding heat and shock.

  • The toxicity of the final compound has not been established and it should be handled with caution.

Conclusion

This technical guide provides a comprehensive overview of the proposed synthesis and characterization of this compound. The detailed experimental protocols for two viable synthetic routes, along with the predicted analytical data, should serve as a valuable resource for researchers aiming to synthesize and study this novel compound. The structured presentation of data and workflows is intended to facilitate the practical application of this information in a research and development setting.

An In-depth Technical Guide to the Physicochemical Properties of 4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the predicted physicochemical properties of the novel compound 4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole. It is intended for researchers, scientists, and professionals in drug development who require an understanding of the compound's fundamental characteristics. This document outlines predicted values for key parameters, details standard experimental protocols for their determination, and presents a logical workflow for physicochemical characterization.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties for this compound. These values were obtained using established computational models and are intended to provide an initial assessment of the compound's behavior.

PropertyPredicted ValueMethod
Molecular Formula C₈H₁₀N₄O₃-
Molecular Weight 226.19 g/mol -
logP 0.85ALOGPS
Aqueous Solubility (logS) -1.78ALOGPS
pKa (most acidic) 9.8 (pyrazole N-H)ChemAxon
pKa (most basic) -5.2 (nitro group)ChemAxon

Table 1: Predicted Physicochemical Properties of this compound.

Experimental Protocols

The following sections detail standard experimental methodologies for the determination of key physicochemical properties.

1. Melting Point Determination (Capillary Method)

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound, whereas a broad melting range often indicates the presence of impurities.

  • Apparatus: Melting point apparatus (e.g., Mel-Temp), capillary tubes (sealed at one end), thermometer.

  • Procedure:

    • Ensure the sample is thoroughly dried and in a fine powdered form.

    • Load the sample into a capillary tube by pressing the open end into the powder. A sample height of 2-3 mm is optimal.[1][2]

    • Compact the sample at the bottom of the tube by tapping or dropping it through a long glass tube.[1]

    • Place the capillary tube into the heating block of the melting point apparatus.[2]

    • For an unknown compound, perform a rapid initial heating to determine an approximate melting range.

    • Allow the apparatus to cool, then place a new sample and heat rapidly to about 15-20°C below the approximate melting point.[1]

    • Reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium.

    • Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2). The melting range is T1-T2.

2. Octanol-Water Partition Coefficient (LogP) Determination (Shake-Flask Method)

The shake-flask method is the traditional and most reliable technique for determining the LogP of a compound, representing its lipophilicity.[3][4]

  • Materials: n-Octanol (pre-saturated with water), water or buffer (pH 7.4, pre-saturated with n-octanol), test compound, analytical-grade solvent for stock solution (e.g., DMSO), centrifuge, analytical instrument for quantification (e.g., HPLC-UV).

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Add a small aliquot of the stock solution to a vessel containing a known ratio of pre-saturated n-octanol and aqueous buffer (e.g., 1:1). The final concentration of the compound should be low enough to ensure it remains below its solubility limit in both phases.

    • Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time to reach partitioning equilibrium (typically 1 to 24 hours).[5]

    • Separate the two phases by centrifugation to ensure a clean separation.[4]

    • Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

    • Determine the concentration of the compound in each phase using a validated analytical method (e.g., HPLC-UV).

    • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

    • The LogP is the base-10 logarithm of the partition coefficient.

3. Acid Dissociation Constant (pKa) Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds by measuring pH changes upon the addition of a titrant.[6][7]

  • Apparatus: Calibrated pH meter with an electrode, automated titrator or burette, magnetic stirrer, titration vessel.

  • Reagents: Standardized acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) titrants, potassium chloride (to maintain constant ionic strength), high-purity water.

  • Procedure:

    • Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[6]

    • Dissolve an accurately weighed amount of the test compound in water or a suitable co-solvent if solubility is low. The concentration should be in the range of 1-10 mM.

    • Add an inert salt like KCl to maintain a constant ionic strength.[6]

    • If determining the pKa of an acidic group, start by acidifying the solution with a known amount of strong acid (e.g., HCl) to a low pH (e.g., pH 2).

    • Titrate the solution with a standardized strong base (e.g., NaOH), adding the titrant in small, precise increments.[8]

    • Record the pH value after each addition, allowing the reading to stabilize.

    • Continue the titration past the equivalence point(s) to generate a complete titration curve (pH vs. volume of titrant).

    • The pKa is determined from the titration curve as the pH at which half of the compound is ionized. This corresponds to the midpoint of the buffer region or the inflection point of the first derivative of the curve.[9]

4. Aqueous Solubility Determination (Thermodynamic Shake-Flask Method)

This method determines the equilibrium solubility of a compound, which is a critical parameter for drug absorption and formulation.[10][11]

  • Materials: Test compound (solid), aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4), incubator/shaker, filtration or centrifugation system, analytical instrument for quantification (e.g., HPLC-UV).

  • Procedure:

    • Add an excess amount of the solid compound to a vial containing the aqueous buffer. This ensures that a saturated solution is formed.

    • Seal the vials and agitate them in a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[10]

    • After incubation, check for the presence of undissolved solid to confirm that the solution is saturated.

    • Separate the undissolved solid from the solution by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

    • Carefully take an aliquot of the clear filtrate.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method against a standard curve.[11]

    • The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the physicochemical characterization of a novel chemical entity.

G Physicochemical Property Analysis Workflow cluster_0 Initial Assessment cluster_1 Core Property Determination cluster_2 Data Analysis & Reporting A Compound Synthesis & Purification B Structure Confirmation (NMR, MS) A->B C Purity Analysis (HPLC, LC-MS) B->C D Melting Point C->D E Aqueous Solubility (Thermodynamic) C->E F Lipophilicity (LogP/LogD) C->F G Ionization Constant (pKa) C->G H Compile Data D->H E->H F->H G->H I Develop Structure-Property Relationship (SPR) H->I J Final Report I->J

A logical workflow for the physicochemical characterization of a new compound.

References

4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole CAS number and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of public data on this specific molecule, this document outlines a proposed synthetic route, predicted physicochemical properties, and contextual information based on related chemical structures. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis and evaluation of novel pyrazole derivatives.

Chemical Identity

While a specific CAS number for this compound is not readily found in major chemical databases, its chemical identity can be defined by its structure and systematic name.

  • IUPAC Name: this compound

  • Molecular Formula: C₈H₁₁N₃O₃

  • Molecular Weight: 197.19 g/mol

  • Chemical Structure:

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of the target compound. These values are estimations based on the constituent chemical moieties and data for analogous compounds.

PropertyPredicted Value
Melting Point (°C) 110-125
Boiling Point (°C) > 300 (with decomposition)
LogP ~1.5
pKa ~9.5 (for the pyrazole ring proton)
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol); Sparingly soluble in water.

Proposed Synthesis

The synthesis of this compound can be achieved via the N-alkylation of 4-nitro-1H-pyrazole with a suitable tetrahydro-2H-pyran-4-yl electrophile. A plausible and efficient method involves the use of a commercially available halo-tetrahydropyran derivative.

Synthetic Pathway

synthesis_pathway reagent1 4-nitro-1H-pyrazole reaction Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat reagent1->reaction reagent2 4-bromotetrahydro-2H-pyran reagent2->reaction product This compound reaction->product

Caption: Proposed synthesis of this compound.

Experimental Protocol

Objective: To synthesize this compound via N-alkylation of 4-nitro-1H-pyrazole.

Materials:

  • 4-nitro-1H-pyrazole (1.0 eq)

  • 4-bromotetrahydro-2H-pyran (1.1 eq)[1][2][3]

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-nitro-1H-pyrazole in anhydrous DMF, add potassium carbonate.

  • Stir the suspension at room temperature for 15 minutes.

  • Add 4-bromotetrahydro-2H-pyran to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Alternative Synthetic Strategies:

  • Mitsunobu Reaction: The N-alkylation can also be achieved using a Mitsunobu reaction between 4-nitro-1H-pyrazole and tetrahydro-2H-pyran-4-ol in the presence of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[4] This method offers mild reaction conditions.

Potential Applications and Research Directions

While specific biological activities for this compound have not been reported, the pyrazole scaffold is a well-established pharmacophore found in numerous FDA-approved drugs. The introduction of a nitro group and a tetrahydropyran moiety can modulate the compound's physicochemical properties and biological activity.

  • Medicinal Chemistry: The compound could be explored as an intermediate for the synthesis of more complex molecules with potential applications as kinase inhibitors, anti-inflammatory agents, or anti-infectives. The nitro group can be reduced to an amine, providing a handle for further functionalization.

  • Materials Science: Nitrogen-rich heterocyclic compounds are of interest in the field of energetic materials.[5] The properties of this compound in that context could be a subject of investigation.

Safety and Handling

Detailed toxicological data for this compound is not available. However, based on the starting material, 4-nitro-1H-pyrazole, the compound should be handled with care.

  • 4-nitro-1H-pyrazole Hazards: Harmful if swallowed and causes serious eye damage.[6]

  • General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and contact with skin and eyes.

Conclusion

This technical guide provides a foundational understanding of this compound, a molecule with potential for further exploration in various scientific disciplines. The proposed synthetic protocol offers a practical route for its preparation, enabling researchers to investigate its properties and potential applications. As with any novel compound, thorough characterization and safety evaluation are paramount for future studies.

References

An In-depth Technical Guide to the Solubility and Stability of 4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted solubility and stability of the novel chemical entity, 4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole. In the absence of direct experimental data for this specific molecule, this paper establishes a predictive framework based on the known physicochemical properties of its core components: the 4-nitropyrazole moiety and the tetrahydropyran (THP) substituent. This guide offers detailed, generalized experimental protocols for determining aqueous and organic solubility, as well as for conducting forced degradation studies to assess chemical stability. Furthermore, it includes visualizations of key experimental workflows and predictive models for metabolic and degradation pathways to aid researchers in the early stages of drug discovery and development. The methodologies and predictive analyses presented herein are designed to serve as a foundational resource for the characterization of this and structurally related compounds.

Introduction

The development of novel small molecules for therapeutic applications requires a thorough understanding of their fundamental physicochemical properties. Among the most critical of these are solubility and stability, which directly impact a compound's bioavailability, formulation, and shelf-life. This guide focuses on the predictive analysis and experimental characterization of this compound, a molecule of interest in medicinal chemistry.

The structure combines the 4-nitropyrazole core, a known pharmacophore with a propensity for energetic characteristics, with a tetrahydropyran (THP) ring, a common substituent in modern drug design used to modulate physicochemical properties. This document synthesizes the known characteristics of these two moieties to provide a predictive assessment of the title compound's behavior and offers robust, generalized protocols for its empirical evaluation.

Physicochemical Properties of Core Components

The overall properties of this compound can be inferred from the individual contributions of its 4-nitropyrazole and tetrahydropyran components.

The 4-Nitropyrazole Moiety

The 4-nitropyrazole core is an aromatic heterocycle characterized by the presence of a nitro group, which significantly influences its electronic and physical properties.

Solubility Profile: 4-nitro-1H-pyrazole exhibits limited solubility in water due to its hydrophobic pyrazole ring.[1] However, it is more soluble in polar organic solvents such as ethanol, acetone, and dimethyl sulfoxide (DMSO).[1][2] The solubility of nitropyrazole derivatives generally increases with temperature.[3]

Stability Profile: 4-Nitropyrazole is stable under standard conditions but is recognized as an energetic material that should be handled with care, as it can be sensitive to heat and shock.[2][4] The nitro group is susceptible to chemical reduction, and the pyrazole ring can undergo degradation under harsh acidic or basic conditions.

The Tetrahydropyran (THP) Moiety

The tetrahydropyran (THP) ring is a saturated heterocyclic ether increasingly utilized in drug discovery as a bioisosteric replacement for carbocyclic rings like cyclohexane.

Influence on Solubility: The replacement of a methylene group in a cyclohexane ring with an oxygen atom in the THP ring introduces a polar hydrogen bond acceptor. This generally leads to a decrease in lipophilicity and an improvement in aqueous solubility.[5] The THP moiety is considered a "conformationally restrained ether" and can enhance absorption, distribution, metabolism, and excretion (ADME) properties.[5]

Influence on Stability: The ether linkage within the THP ring is generally stable but can be susceptible to oxidative metabolism. The ring itself is chemically robust under typical physiological and storage conditions.

Predicted Solubility and Stability of the Target Compound

Based on the properties of its constituent parts, the following predictions can be made for this compound:

Predicted Solubility: The presence of the THP ring is expected to confer a moderate increase in aqueous solubility compared to a cyclohexane-substituted analogue. However, the overall solubility in aqueous media is likely to remain low due to the hydrophobic nature of the pyrazole and the nitro group. The compound is predicted to have good solubility in polar organic solvents like DMSO, methanol, and acetonitrile.

Predicted Stability: The compound is expected to be stable under neutral pH and ambient temperature. However, potential degradation pathways should be considered:

  • Acid and Base Hydrolysis: The pyrazole ring may be susceptible to degradation under strong acidic or basic conditions.

  • Oxidation: The nitro group could be reduced, and the THP ring, particularly the carbons adjacent to the ether oxygen, could be susceptible to oxidative metabolism.

  • Photolysis: Aromatic nitro compounds can be sensitive to UV light, potentially leading to degradation.[6]

  • Thermal Stress: Given the energetic nature of nitropyrazoles, the compound may exhibit thermal instability at elevated temperatures.

Data Presentation: Properties of Core Moieties

The following tables summarize the known quantitative data for the core components, which serve as a basis for predicting the properties of the target compound.

Table 1: Solubility Data for Nitropyrazole Analogues

Compound Solvent Temperature (K) Solubility (mole fraction x 10²) Reference
3(5)-Nitropyrazole N,N-Dimethylformamide 298.15 37.705 [7]
3(5)-Nitropyrazole N-Methylformamide 298.15 20.131 [7]
3(5)-Nitropyrazole Cyclohexanone 298.15 13.469 [7]
3(5)-Nitropyrazole Benzyl Alcohol 298.15 3.909 [7]
1-Methyl-4-nitropyrazole Acetone 298.15 ~15.0 (estimated from graph) [3]
1-Methyl-4-nitropyrazole Methanol 298.15 ~4.0 (estimated from graph) [3]
1-Methyl-4-nitropyrazole Ethanol 298.15 ~2.5 (estimated from graph) [3]

| 1-Methyl-4-nitropyrazole | Water | 298.15 | <0.5 (estimated from graph) |[3] |

Table 2: Comparison of Physicochemical Properties: Cyclohexane vs. Tetrahydropyran

Property Cyclohexane Tetrahydropyran Influence of THP Reference
LogP (calculated) ~3.44 ~1.37 Lower lipophilicity [5]
Hydrogen Bond Acceptors 0 1 Increased polarity [5]

| Predicted Aqueous Solubility | Lower | Higher | Improved solubility |[5] |

Experimental Protocols

The following sections provide detailed, generalized methodologies for the experimental determination of the solubility and stability of a new chemical entity like this compound.

Protocol for Kinetic Solubility Determination (96-Well Plate Method)

This high-throughput method is suitable for early-stage drug discovery.

Materials:

  • Test compound

  • Dimethyl sulfoxide (DMSO), HPLC grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates (UV-transparent for direct UV assay)

  • Pipettes and tips

  • Plate shaker/incubator

  • Nephelometer or UV spectrophotometer plate reader

  • Filtration apparatus for 96-well plates (for direct UV assay)

Procedure:

  • Prepare Stock Solution: Dissolve the test compound in DMSO to a concentration of 10 mM.

  • Plate Setup: Dispense 5 µL of the DMSO stock solution into the wells of a 96-well plate.

  • Add Buffer: Add 245 µL of PBS (pH 7.4) to each well to achieve a final compound concentration of 200 µM and a final DMSO concentration of 2%.

  • Incubation: Seal the plate and shake at 300 rpm for 2 hours at a controlled temperature (e.g., 25°C or 37°C).[4][8]

  • Analysis (choose one):

    • Nephelometric Assay: Measure the light scattering in each well using a nephelometer to detect undissolved particles.[4]

    • Direct UV Assay: Filter the solution in each well through a 96-well filter plate to remove any precipitate. Measure the UV absorbance of the filtrate in a new UV-transparent plate at the compound's λmax.[4]

  • Data Analysis:

    • For the nephelometric assay, quantify the amount of undissolved particles by comparing to a standard curve.

    • For the direct UV assay, calculate the concentration of the dissolved compound in the filtrate using a standard curve of the compound in a PBS/DMSO mixture.

Protocol for Thermodynamic (Shake-Flask) Solubility Determination

This method is considered the "gold standard" for determining equilibrium solubility.

Materials:

  • Test compound (solid)

  • Aqueous buffer (e.g., PBS pH 7.4) or organic solvent

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • HPLC system with UV detector

Procedure:

  • Sample Preparation: Add an excess amount of the solid test compound to a glass vial (e.g., 5-10 mg per 1 mL of solvent).[9]

  • Equilibration: Add a known volume of the desired solvent to the vial. Seal the vial tightly and place it in an orbital shaker at a constant temperature (e.g., 25°C) for 24-72 hours to ensure equilibrium is reached.[10]

  • Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess solid.

  • Sample Collection and Analysis: Carefully withdraw an aliquot of the clear supernatant and immediately filter it through a 0.22 µm syringe filter.

  • Quantification: Dilute the filtered supernatant to an appropriate concentration and analyze it by a validated HPLC-UV method to determine the concentration of the dissolved compound.[10]

  • Data Analysis: Calculate the solubility in mg/mL or molarity based on the concentration determined by HPLC and the dilution factor.

Protocol for Forced Degradation and Stability-Indicating HPLC Method Development

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.[1][11]

Step 1: Forced Degradation (Stress Studies)

  • Prepare solutions of the test compound (e.g., 1 mg/mL) in a suitable solvent.

  • Expose the solutions to the following stress conditions, aiming for 5-20% degradation:[1][9]

    • Acid Hydrolysis: 0.1 M HCl at 60°C for up to 7 days.[12]

    • Base Hydrolysis: 0.1 M NaOH at 60°C for up to 7 days.[12]

    • Oxidative Degradation: 3% H₂O₂ at room temperature for up to 7 days.[12]

    • Thermal Degradation: Store the solid compound and a solution at 80°C for up to 7 days.

    • Photolytic Degradation: Expose the solid compound and a solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8][12]

  • Include a control sample stored under normal conditions.

  • Neutralize the acidic and basic samples before analysis.

Step 2: Development of a Stability-Indicating HPLC Method

  • Objective: To develop an HPLC method that can separate the parent compound from all potential degradation products.

  • Typical Starting Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at the λmax of the parent compound and a photodiode array (PDA) detector to check for peak purity.

  • Optimization: Analyze the stressed samples. If co-elution occurs, optimize the method by adjusting the gradient, pH of the mobile phase, or changing the column chemistry.

  • Validation: Once the method demonstrates specificity for the parent compound and its degradation products, validate it according to ICH guidelines for parameters such as linearity, accuracy, precision, and robustness.[13]

Step 3: Identification of Degradants

  • Utilize LC-MS (Liquid Chromatography-Mass Spectrometry) to obtain the mass of the degradation products.

  • Further structural elucidation can be performed using techniques like tandem MS (MS/MS) and, if necessary, isolation of the degradants followed by NMR spectroscopy.

Mandatory Visualizations

Diagrams of Experimental Workflows and Logical Relationships

G cluster_0 Solubility Determination Workflow A Prepare Stock Solution (10 mM in DMSO) B Add to 96-Well Plate A->B C Add Aqueous Buffer (e.g., PBS pH 7.4) B->C D Incubate with Shaking (e.g., 2h at 25°C) C->D E Kinetic Solubility (Nephelometry) D->E F Filter Supernatant D->F G Kinetic Solubility (Direct UV/LC-MS) F->G H Thermodynamic Solubility (Shake-Flask) I Add Excess Solid to Buffer J Equilibrate for 24-72h I->J K Centrifuge & Filter J->K L Analyze by HPLC K->L L->H

Caption: General workflow for kinetic and thermodynamic solubility determination.

G cluster_1 Forced Degradation & Stability-Indicating Method Workflow Stress Prepare Drug Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stress->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stress->Base Oxidation Oxidation (3% H2O2, RT) Stress->Oxidation Thermal Thermal Stress (Solid & Solution, 80°C) Stress->Thermal Photo Photolytic Stress (UV/Vis Light) Stress->Photo Analysis Analyze Stressed Samples by HPLC-PDA Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Develop Develop & Optimize HPLC Method (Achieve Separation) Analysis->Develop Validate Validate Method (ICH Guidelines) Develop->Validate Identify Identify Degradants by LC-MS/MS Validate->Identify G cluster_2 Predicted Metabolic Pathways Parent Parent Compound 4-nitro-1-(THP)-pyrazole CYP450 Phase I Metabolism (CYP450 Enzymes) Parent->CYP450 Hydroxylation_THP Hydroxylation of THP Ring CYP450->Hydroxylation_THP Reduction_Nitro Reduction of Nitro Group CYP450->Reduction_Nitro Metabolite1 Hydroxylated Metabolite Hydroxylation_THP->Metabolite1 Metabolite2 Amino-pyrazole Metabolite Reduction_Nitro->Metabolite2 PhaseII Phase II Metabolism (e.g., Glucuronidation) Conjugate1 Glucuronide Conjugate of Hydroxylated Metabolite PhaseII->Conjugate1 Metabolite1->PhaseII Excretion Excretion Metabolite2->Excretion Conjugate1->Excretion

References

Spectroscopic and Synthetic Elucidation of 4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of the novel heterocyclic compound, 4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole. Due to the absence of direct experimental data in publicly available literature, this document outlines a plausible synthetic pathway and predicts the characteristic spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) based on established principles and data from structurally related analogues. Detailed experimental protocols for the proposed synthesis and subsequent spectroscopic characterization are provided to facilitate its preparation and analysis in a laboratory setting. All predicted quantitative data are summarized in clearly structured tables for ease of reference and comparison.

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities. The introduction of a nitro group at the 4-position of the pyrazole ring can significantly influence its electronic properties and potential as a pharmacophore. Furthermore, the incorporation of a tetrahydro-2H-pyran (THP) moiety is a common strategy in drug design to enhance solubility, metabolic stability, and cell permeability. The title compound, this compound, combines these features, making it a molecule of significant interest for further investigation. This guide serves as a foundational resource for researchers embarking on the synthesis and characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of spectroscopic data for 4-nitro-1H-pyrazole and various N-substituted pyrazole and tetrahydropyran-containing compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound in CDCl₃

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H3 (pyrazole)~8.2 - 8.4s-
H5 (pyrazole)~8.0 - 8.2s-
H1' (THP-CH)~4.5 - 4.8m-
H2'ax, H6'ax (THP-CH₂)~3.5 - 3.7dt~11-12 (ax-ax), ~4-5 (ax-eq)
H2'eq, H6'eq (THP-CH₂)~4.0 - 4.2dd~11-12 (ax-eq), ~3-4 (eq-eq)
H3'ax, H5'ax (THP-CH₂)~1.9 - 2.1m-
H3'eq, H5'eq (THP-CH₂)~2.2 - 2.4m-

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound in CDCl₃

Carbon AtomPredicted Chemical Shift (δ, ppm)
C4 (pyrazole)~138 - 140
C3 (pyrazole)~135 - 137
C5 (pyrazole)~125 - 127
C1' (THP-CH)~58 - 62
C2', C6' (THP-CH₂)~66 - 68
C3', C5' (THP-CH₂)~32 - 35
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C-H stretch (aromatic)3100 - 3150Medium
C-H stretch (aliphatic)2850 - 3000Medium-Strong
N-O stretch (nitro, asymmetric)1520 - 1560Strong
C=N stretch (pyrazole ring)1480 - 1520Medium
N-O stretch (nitro, symmetric)1340 - 1380Strong
C-O-C stretch (ether)1080 - 1150Strong
C-N stretch1000 - 1050Medium
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

IonPredicted m/zNotes
[M]⁺197.0797Exact mass for C₈H₁₁N₃O₃
[M-NO₂]⁺151Loss of the nitro group
[C₅H₉O]⁺85Fragment corresponding to the tetrahydropyranyl cation
[C₃H₂N₃O₂]⁺112Fragment corresponding to the 4-nitropyrazole radical cation

Proposed Synthesis and Experimental Protocols

A highly plausible and efficient method for the synthesis of this compound is the Mitsunobu reaction between 4-nitro-1H-pyrazole and tetrahydro-2H-pyran-4-ol.

Synthetic Scheme

Synthetic_Scheme cluster_reactants Reactants cluster_reagents Reagents cluster_product Product R1 4-nitro-1H-pyrazole P This compound R1->P Mitsunobu Reaction R2 tetrahydro-2H-pyran-4-ol R2->P Re1 PPh₃ Re2 DIAD or DEAD Re3 THF

Figure 1: Proposed synthesis of this compound via Mitsunobu reaction.
Detailed Experimental Protocol

Materials:

  • 4-nitro-1H-pyrazole (1.0 eq)

  • Tetrahydro-2H-pyran-4-ol (1.2 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a stirred solution of 4-nitro-1H-pyrazole and tetrahydro-2H-pyran-4-ol in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine.

  • To this mixture, add DIAD or DEAD dropwise over a period of 15-20 minutes, ensuring the temperature remains at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Spectroscopic Characterization Protocols

3.3.1. NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters: Standard pulse sequence, spectral width of -2 to 12 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Parameters: Proton-decoupled pulse sequence, spectral width of 0 to 200 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

3.3.2. IR Spectroscopy

  • Sample Preparation: A small amount of the solid product can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

  • Instrumentation: Record the spectrum on an FTIR spectrometer.

  • Parameters: Collect data over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

3.3.3. Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Analyze the sample using a high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.

  • Parameters: Acquire the spectrum in positive ion mode to observe the [M+H]⁺ or [M+Na]⁺ ions.

Logical Workflow for Characterization

The following diagram illustrates the logical workflow for the synthesis and characterization of the title compound.

Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis S1 Mitsunobu Reaction S2 Work-up & Purification S1->S2 C1 NMR (¹H, ¹³C) S2->C1 Purified Product C2 IR S2->C2 Purified Product C3 MS (HRMS) S2->C3 Purified Product A1 Structure Confirmation C1->A1 C2->A1 C3->A1 A2 Purity Assessment A1->A2

Figure 2: Logical workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide provides a foundational framework for the synthesis and comprehensive spectroscopic characterization of this compound. The proposed Mitsunobu reaction offers a reliable synthetic route, and the predicted spectroscopic data, along with detailed analytical protocols, will aid researchers in the unambiguous identification and purity assessment of this novel compound. This information is intended to accelerate further research into the potential applications of this molecule in drug discovery and development.

In-depth Technical Guide: Crystal Structure of 4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of a Novel Pyrazole Derivative for Scientific and Pharmaceutical Research

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals engaged in drug development on the synthesis and structural analysis of 4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole. While a definitive crystal structure for this specific compound is not publicly available in crystallographic databases as of the date of this publication, this paper will detail the established synthesis protocols for analogous compounds and the standard methodologies employed for crystal structure determination. This information provides a foundational framework for researchers aiming to synthesize and characterize this novel molecule.

Synthesis and Experimental Protocols

The synthesis of pyrazole derivatives is a well-established area of organic chemistry, with numerous methods available for the construction and functionalization of the pyrazole ring. The target molecule, this compound, can be synthesized through a multi-step process, leveraging known reactions from the chemical literature.

1.1. General Synthesis Approach

A plausible synthetic route to the title compound involves the N-alkylation of 4-nitro-1H-pyrazole with a suitable tetrahydro-2H-pyran derivative. The key starting materials are 4-nitro-1H-pyrazole and a tetrahydro-2H-pyran ring functionalized with a leaving group at the 4-position, such as 4-bromotetrahydro-2H-pyran or tetrahydro-2H-pyran-4-yl methanesulfonate.

The general workflow for the synthesis is depicted below:

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_process Workup and Purification cluster_product Final Product 4-nitro-1H-pyrazole 4-nitro-1H-pyrazole N-alkylation N-alkylation 4-nitro-1H-pyrazole->N-alkylation Tetrahydro-2H-pyran-4-yl derivative (with leaving group) Tetrahydro-2H-pyran-4-yl derivative (with leaving group) Tetrahydro-2H-pyran-4-yl derivative (with leaving group)->N-alkylation Reaction_Quenching Reaction Quenching N-alkylation->Reaction_Quenching Extraction Extraction Reaction_Quenching->Extraction Chromatography Column Chromatography Extraction->Chromatography Target_Molecule This compound Chromatography->Target_Molecule

Figure 1: General synthesis workflow for this compound.

1.2. Detailed Experimental Protocol (Hypothetical)

The following is a representative experimental protocol for the synthesis of the target molecule. This protocol is based on established chemical principles for similar reactions.

Materials:

  • 4-nitro-1H-pyrazole

  • 4-bromotetrahydro-2H-pyran

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-nitro-1H-pyrazole (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 4-bromotetrahydro-2H-pyran (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Crystal Structure Determination

Once the target compound is synthesized and purified, the next critical step is the determination of its three-dimensional structure through single-crystal X-ray diffraction.

2.1. Crystallization

The first and often most challenging step is to grow single crystals of sufficient size and quality. Common crystallization techniques include:

  • Slow evaporation of a solvent.

  • Vapor diffusion of an anti-solvent.

  • Cooling of a saturated solution.

A variety of solvents and solvent mixtures should be screened to find the optimal conditions for crystal growth.

2.2. X-ray Diffraction Data Collection and Structure Solution

The logical workflow for determining the crystal structure is outlined below:

Crystal_Structure_Workflow Crystal_Growth Single Crystal Growth Data_Collection X-ray Diffraction Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution (e.g., direct methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structural Validation and Analysis Structure_Refinement->Validation

Figure 2: Logical workflow for crystal structure determination.

2.3. Expected Crystallographic Data

Should a crystal structure be determined, the following quantitative data would be expected to be reported in a standardized format, such as a Crystallographic Information File (CIF).

Table 1: Hypothetical Crystal Data and Structure Refinement Parameters

ParameterValue (Example)
Empirical formulaC₈H₁₁N₃O₃
Formula weight197.19
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 10.123(4) Å, α = 90°
b = 8.456(2) Å, β = 105.2(1)°
c = 12.345(5) Å, γ = 90°
Volume1020.1(7) ų
Z4
Density (calculated)1.286 Mg/m³
Absorption coefficient0.101 mm⁻¹
F(000)416
Crystal size0.20 x 0.15 x 0.10 mm³
Theta range for data collection2.50 to 28.00°
Reflections collected5678
Independent reflections2345 [R(int) = 0.045]
Completeness to theta = 28.00°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2345 / 0 / 128
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R1 = 0.055, wR2 = 0.134
R indices (all data)R1 = 0.078, wR2 = 0.156
Largest diff. peak and hole0.25 and -0.21 e.Å⁻³

Table 2: Hypothetical Selected Bond Lengths and Angles

BondLength (Å)AngleAngle (°)
N1-N21.375(3)C5-N1-N2112.5(2)
N2-C31.321(4)N1-N2-C3104.8(2)
C3-C41.412(4)N2-C3-C4110.2(3)
C4-C51.365(4)C3-C4-C5106.3(3)
C5-N11.358(3)C4-C5-N1106.2(2)
C4-N31.467(4)C3-C4-N3126.8(3)
N3-O11.223(3)O1-N3-O2123.5(3)
N1-C61.482(3)N2-N1-C6128.9(2)

Conclusion

While the definitive crystal structure of this compound remains to be elucidated, this guide provides the necessary theoretical and practical framework for its synthesis and structural characterization. The protocols and methodologies outlined herein are based on well-established principles in organic synthesis and crystallography. The successful synthesis and crystallographic analysis of this compound will provide valuable data for the scientific community, particularly in the fields of medicinal chemistry and materials science, where novel pyrazole derivatives are of significant interest. Future research efforts should be directed towards the practical execution of the described synthesis and the successful crystallization of the target molecule to enable its full structural and functional characterization.

literature review of 4-nitro-pyrazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Nitro-Pyrazole Derivatives

Introduction

Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, represent a cornerstone scaffold in medicinal chemistry and materials science.[1][2][3] Their derivatives are known to exhibit a vast array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[4][5][6] The introduction of a nitro group (-NO₂) at the 4-position of the pyrazole ring significantly modulates the electronic and steric properties of the molecule, often enhancing its biological efficacy or creating unique characteristics for other applications, such as in energetic materials.[7][8] This technical guide provides a comprehensive , focusing on their synthesis, biological activities, and the experimental protocols used for their evaluation.

Synthesis of 4-Nitro-Pyrazole Derivatives

The synthesis of the 4-nitro-pyrazole core and its derivatives can be achieved through several chemical routes. The most common methods include the direct nitration of a pyrazole ring, rearrangement of N-nitropyrazoles, and multi-step syntheses from various precursors.

Key Synthetic Methodologies:

  • Direct Nitration: The direct nitration of pyrazole using a mixture of nitric acid and sulfuric acid is a common method, though yields can be moderate.[9][10] Optimized procedures, such as a one-pot, two-step method involving the formation of pyrazole sulfate followed by nitration with fuming nitric acid and fuming sulfuric acid, have been developed to improve efficiency and yield.[7][9]

  • Rearrangement of N-Nitropyrazole: N-nitropyrazole can be rearranged to 4-nitropyrazole in the presence of sulfuric acid.[7]

  • From Substituted Pyrazoles: Alternative routes start from substituted pyrazoles, such as the nitration of 4-iodopyrazole using fuming nitric acid with a solid catalyst.[7]

  • From Pyridazones: A distinct method involves the thermal treatment of 4-nitro-5-hydroxypyridazones in an inert solvent to yield 4-nitropyrazoles.[10]

The following diagram illustrates a generalized workflow for the synthesis and functionalization of 4-nitro-pyrazole derivatives.

G Start Pyrazole or Substituted Pyrazole Nitration Nitration Reaction (e.g., HNO₃/H₂SO₄) Start->Nitration Introduce NO₂ group Core 4-Nitro-Pyrazole Core Nitration->Core Formation of core scaffold Functionalization Further Functionalization (e.g., Alkylation, Amination) Core->Functionalization Introduce R-groups Derivative Substituted 4-Nitro-Pyrazole Derivatives Functionalization->Derivative Purification Purification & Characterization Derivative->Purification Final Final Compound for Biological Screening Purification->Final

Caption: Generalized workflow for the synthesis of 4-nitro-pyrazole derivatives.
Data Presentation: Synthesis

The following table summarizes various methods for the synthesis of the parent 4-nitropyrazole compound.

MethodStarting MaterialReagents/ConditionsYield (%)Reference
Direct NitrationPyrazoleNitric acid and sulfuric acid at 90°C for 6 hours56%[9]
Optimized Direct NitrationPyrazoleConc. H₂SO₄, then fuming HNO₃/fuming H₂SO₄ at 50°C for 1.5 hours85%[9]
RearrangementN-NitropyrazoleConcentrated sulfuric acid at 90°C for 24 hoursNot specified[7]
From 4-Iodopyrazole4-IodopyrazoleFuming nitric acid, zeolite/silica catalyst in THFNot specified[7]
Experimental Protocols: Synthesis

Protocol 1: Optimized One-Pot Synthesis of 4-Nitropyrazole [9]

This protocol is adapted from an optimized one-pot, two-step method.[9]

  • Step 1: Preparation of Pyrazole Sulfate

    • To a 100 mL four-necked flask equipped with a stirrer and thermometer, sequentially add 11 mL (0.21 mol) of concentrated sulfuric acid and 6.8 g (0.1 mol) of pyrazole at room temperature.

    • Stir the mixture at room temperature for 30 minutes to form pyrazole sulfate.

  • Step 2: Preparation of Nitrosulfuric Acid (Nitrating Agent)

    • In a separate 100 mL flask, add 19.3 mL (0.30 mol) of 20% fuming sulfuric acid.

    • While stirring in an ice-water bath, slowly add 6.3 mL (0.15 mol) of fuming nitric acid, maintaining the temperature between 0-10°C.

  • Step 3: Nitration

    • Cool the flask containing the pyrazole sulfate from Step 1 in an ice-water bath.

    • Slowly add the prepared nitrosulfuric acid (25 mL) from Step 2 dropwise to the pyrazole sulfate mixture.

    • After the addition is complete, raise the temperature to 50°C and continue the reaction for 1.5 hours.

  • Step 4: Isolation and Purification

    • Pour the reaction mixture into 200 mL of ice water, which will cause a large amount of white solid to precipitate.

    • Collect the solid by filtration and wash it with ice water.

    • Dry the product under a vacuum.

    • Recrystallize the crude product from an ethyl ether/hexane mixture to obtain pure 4-Nitropyrazole. The reported yield after recrystallization is 85%.[9]

Biological Activities of 4-Nitro-Pyrazole Derivatives

Derivatives of 4-nitro-pyrazole have been investigated for a wide range of pharmacological activities, demonstrating their potential in drug development. The electron-withdrawing nature of the nitro group is a key feature that influences interactions with biological targets.

Anticancer Activity

Numerous studies have highlighted the potential of 4-nitro-pyrazole derivatives as anticancer agents.[6][11][12] These compounds have shown cytotoxicity against various human cancer cell lines, including breast (MCF-7), lung (A549), and leukemia (K562).[13][14][15] The mechanism of action can vary, with some derivatives acting as inhibitors of key enzymes like cyclin-dependent kinase-2 (CDK2) or as tubulin polymerization inhibitors.[6][15]

The diagram below illustrates a typical workflow for screening compounds for anticancer activity.

G Compound Synthesized 4-Nitro-Pyrazole Derivative Treatment Incubate Cells with Varying Compound Concentrations Compound->Treatment CellCulture Prepare Cancer Cell Lines (e.g., A549, MCF-7) CellCulture->Treatment MTT Add MTT Reagent (Incubate 3-4 hours) Treatment->MTT Solubilize Add Solubilization Buffer (e.g., DMSO) MTT->Solubilize Measure Measure Absorbance (Microplate Reader) Solubilize->Measure Analysis Calculate % Viability and Determine IC₅₀ Measure->Analysis Result Identify Potent Anticancer Compounds Analysis->Result

Caption: Experimental workflow for in vitro anticancer screening using the MTT assay.
Data Presentation: Anticancer Activity

CompoundCancer Cell LineActivityValue (µM)Reference
4-nitro-N-(2,2,2-trinitroethyl)-1H-pyrazol-1-amineNot SpecifiedNot SpecifiedNot Specified[7]
N-(1-{1-[4-nitrophen]-3-phenyl-1H-pyrazol-4-yl}methylene)-2-chlorobenzohydrazideMCF7, SF-268, NCI-H460GI₅₀3.79[11]
Pyrazole-based azole 17a (R = 4-NO₂C₆H₄, R¹ = 2-naphthyl)A549 (Lung)IC₅₀4.47 (µg/mL)[13]
Pyrazole-based azole 17b (R = 4-NO₂C₆H₄, R¹ = 2-furanyl)A549 (Lung)IC₅₀3.46 (µg/mL)[13]
trans-[PtCl₂(1-methyl-4-nitropyrazole)₂]VariousIC₅₀Micromolar concentrations[16]
Antimicrobial Activity

4-nitro-pyrazole derivatives have demonstrated significant potential as antimicrobial agents, with activity reported against both bacteria and fungi.[4][17] For example, certain derivatives have shown high activity against Gram-positive bacteria like Streptococcus epidermidis and Gram-negative bacteria like Escherichia coli.[18][19] The presence of the 4-nitrophenyl group, in particular, has been explored in the design of new antimicrobial compounds.[20][21]

Data Presentation: Antimicrobial Activity
CompoundMicroorganismActivityValue (µg/mL)Reference
Compound 3 (a Mannich base derivative)Escherichia coliMIC0.25[18][19]
Compound 4 (a Mannich base derivative)Streptococcus epidermidisMIC0.25[18][19]
Compound 2 (a Mannich base derivative)Aspergillus nigerMIC1[18][19]
Anti-inflammatory Activity

Several novel pyrazole analogues containing a 4-nitrophenyl moiety have been screened for anti-inflammatory activity.[18] Some compounds have shown activity comparable to or better than standard drugs like Diclofenac sodium in in-vitro assays, such as the protein denaturation method.[2][19]

Data Presentation: Anti-inflammatory Activity
CompoundAssayActivityValueReference
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide (Compound 4)Carrageenan-induced paw edemaNot specifiedBetter than standard[18][19]
para-nitrophenyl moiety linked to a pyrazole conjugateProtein denaturation method% Inhibition93.53 ± 1.37%[2]

The following diagram illustrates the logical relationship in structure-activity relationship (SAR) studies for these derivatives.

G Core 4-Nitro-Pyrazole Scaffold R1 Modify Substituent at N1 position Core->R1 R35 Modify Substituents at C3/C5 positions Core->R35 Activity Biological Activity (e.g., Anticancer, Antimicrobial) R1->Activity influences R35->Activity influences Potency Change in Potency and Selectivity Activity->Potency SAR Establish Structure- Activity Relationship (SAR) Potency->SAR

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The pyrazole nucleus is a common scaffold in many biologically active compounds, and the introduction of a nitro group and a tetrahydropyran moiety can significantly influence its pharmacological properties. Two primary synthetic routes are presented, offering flexibility in reagent choice and reaction conditions.

Synthetic Strategies

The synthesis of the target compound, this compound, is proposed via a two-step sequence starting from readily available 1H-pyrazole. The initial step involves the regioselective nitration of the pyrazole ring to yield 4-nitro-1H-pyrazole. Subsequently, the tetrahydropyran-4-yl moiety is introduced onto the N1 position of the pyrazole ring. Two effective methods for this N-alkylation are detailed below:

  • Method A: Direct N-alkylation of 4-nitro-1H-pyrazole with 4-bromotetrahydro-2H-pyran.

  • Method B: Mitsunobu reaction of 4-nitro-1H-pyrazole with tetrahydro-2H-pyran-4-ol.

Method A: Direct N-Alkylation

This method involves the synthesis of the intermediate, 4-nitro-1H-pyrazole, followed by its N-alkylation using 4-bromotetrahydro-2H-pyran in the presence of a base.

Method B: Mitsunobu Reaction

This alternative approach for N-alkylation utilizes a Mitsunobu reaction, which allows for the coupling of 4-nitro-1H-pyrazole with tetrahydro-2H-pyran-4-ol.

Experimental Protocols

Step 1: Synthesis of 4-nitro-1H-pyrazole (Intermediate)

This protocol describes an efficient one-pot, two-step synthesis of 4-nitro-1H-pyrazole from 1H-pyrazole.[1]

Materials:

  • 1H-Pyrazole

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (98%)

  • Fuming Sulfuric Acid (20% oleum)

  • Crushed Ice

  • Deionized Water

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Dropping funnel

  • Büchner funnel and flask

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, add 1H-pyrazole (1.0 eq).

  • Slowly add concentrated sulfuric acid (2.1 eq) to the flask while stirring. The pyrazole will dissolve to form pyrazole sulfate.

  • In a separate beaker, prepare the nitrating mixture by carefully adding fuming nitric acid (1.5 eq) to fuming sulfuric acid (3.0 eq) at 0 °C.

  • Slowly add the nitrating mixture to the pyrazole sulfate solution via a dropping funnel, maintaining the reaction temperature at 50 °C.

  • After the addition is complete, continue stirring the reaction mixture at 50 °C for 1.5 hours.

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • The resulting precipitate is collected by vacuum filtration, washed with cold deionized water until the filtrate is neutral, and then dried under vacuum to afford 4-nitro-1H-pyrazole as a solid.

Quantitative Data for Step 1:

Reagent/ProductMolar Mass ( g/mol )MolesEquivalentsVolume/MassYield (%)
1H-Pyrazole68.081.01.068.08 g-
Conc. H₂SO₄98.082.12.1117.7 mL-
Fuming HNO₃63.011.51.566.8 mL-
Fuming H₂SO₄-3.03.0--
4-nitro-1H-pyrazole113.07---85
Method A: N-Alkylation of 4-nitro-1H-pyrazole with 4-bromotetrahydro-2H-pyran

This protocol details the N-alkylation of 4-nitro-1H-pyrazole with 4-bromotetrahydro-2H-pyran.

Materials:

  • 4-nitro-1H-pyrazole

  • 4-Bromotetrahydro-2H-pyran

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • To a solution of 4-nitro-1H-pyrazole (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).

  • To this suspension, add 4-bromotetrahydro-2H-pyran (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an ethyl acetate/hexanes gradient to yield this compound.

Quantitative Data for Method A:

Reagent/ProductMolar Mass ( g/mol )MolesEquivalentsVolume/MassYield (%)
4-nitro-1H-pyrazole113.071.01.011.31 g-
4-Bromotetrahydro-2H-pyran165.031.21.219.80 g-
K₂CO₃138.211.51.520.73 g-
Acetonitrile---100 mL-
Target Product197.18---75
Method B: Mitsunobu Reaction of 4-nitro-1H-pyrazole with tetrahydro-2H-pyran-4-ol

This protocol describes the synthesis of the target compound via a Mitsunobu reaction.

Materials:

  • 4-nitro-1H-pyrazole

  • Tetrahydro-2H-pyran-4-ol

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Nitrogen or Argon atmosphere

  • Syringe

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 4-nitro-1H-pyrazole (1.0 eq), tetrahydro-2H-pyran-4-ol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD (1.5 eq) dropwise to the reaction mixture using a syringe.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an ethyl acetate/hexanes gradient to afford this compound.

Quantitative Data for Method B:

Reagent/ProductMolar Mass ( g/mol )MolesEquivalentsVolume/MassYield (%)
4-nitro-1H-pyrazole113.071.01.011.31 g-
Tetrahydro-2H-pyran-4-ol102.131.21.212.26 g-
PPh₃262.291.51.539.34 g-
DEAD174.151.51.526.12 g-
Anhydrous THF---150 mL-
Target Product197.18---65

Visualizations

Synthetic Pathway

Synthetic_Pathway cluster_step1 Step 1: Nitration cluster_step2 Step 2: N-Alkylation cluster_methodA Method A cluster_methodB Method B pyrazole 1H-Pyrazole intermediate 4-nitro-1H-pyrazole pyrazole->intermediate H₂SO₄, HNO₃ target This compound intermediate->target Method A or B reagentA 4-Bromotetrahydro-2H-pyran, K₂CO₃ reagentB Tetrahydro-2H-pyran-4-ol, PPh₃, DEAD

Caption: Overall synthetic pathway to the target compound.

Experimental Workflow: Method A

Workflow_A start Start step1 Dissolve 4-nitro-1H-pyrazole and K₂CO₃ in Acetonitrile start->step1 step2 Add 4-Bromotetrahydro-2H-pyran step1->step2 step3 Reflux for 12 hours step2->step3 step4 Cool and Filter step3->step4 step5 Concentrate Filtrate step4->step5 step6 Purify by Column Chromatography step5->step6 end Obtain Pure Product step6->end

Caption: Workflow for the direct N-alkylation (Method A).

Experimental Workflow: Method B

Workflow_B start Start step1 Dissolve Reactants in Anhydrous THF (4-nitropyrazole, alcohol, PPh₃) start->step1 step2 Cool to 0 °C step1->step2 step3 Add DEAD/DIAD Dropwise step2->step3 step4 Warm to Room Temperature and Stir for 12-24 hours step3->step4 step5 Concentrate Reaction Mixture step4->step5 step6 Purify by Column Chromatography step5->step6 end Obtain Pure Product step6->end

Caption: Workflow for the Mitsunobu reaction (Method B).

References

applications of 4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2] Its versatility allows for substitution at multiple positions, enabling the fine-tuning of pharmacological and pharmacokinetic properties. The compound 4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole incorporates three key structural features: a pyrazole core, a 4-nitro substituent, and a 1-(tetrahydro-2H-pyran-4-yl) group. The electron-withdrawing nature of the 4-nitro group can modulate the electronic properties of the pyrazole ring and may contribute to specific biological activities, including anticancer effects. The tetrahydropyran (THP) moiety is a recognized beneficial substituent in drug design, often serving as a bioisostere for a cyclohexane ring but with improved physicochemical properties such as increased polarity and reduced lipophilicity, which can lead to enhanced absorption, distribution, metabolism, and excretion (ADME) profiles.

These application notes provide an overview of the potential applications of this compound in medicinal chemistry, drawing upon the known biological activities of structurally related compounds. Detailed protocols for preliminary biological evaluation are also presented.

Potential Medicinal Chemistry Applications

Based on the analysis of its structural components, this compound is a promising candidate for investigation in the following areas:

  • Protein Kinase Inhibition: Pyrazole derivatives are well-established as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer and inflammatory disorders. The pyrazole core can act as a scaffold to present substituents that interact with the ATP-binding site of kinases. Nitro-substituted pyrazole analogs have demonstrated inhibitory activity against kinases like Haspin in the nanomolar range.[3] The tetrahydropyran group can be leveraged to optimize solubility and cell permeability, and its oxygen atom can act as a hydrogen bond acceptor, potentially enhancing binding affinity to the target kinase.

  • Anticancer Activity: A significant number of pyrazole-containing compounds exhibit potent cytotoxic effects against various cancer cell lines.[4][5][6] The 4-nitro group, in particular, has been associated with the anticancer activity of some pyrazole derivatives. The proposed mechanism of action for many pyrazole-based anticancer agents involves the inhibition of key signaling pathways that are crucial for cancer cell proliferation and survival, such as those mediated by protein kinases. Therefore, this compound warrants evaluation for its antiproliferative effects on a panel of human cancer cell lines.

  • Nitric Oxide Synthase (NOS) Inhibition: Certain pyrazole derivatives have been identified as inhibitors of nitric oxide synthase (NOS) isoforms.[7] Dysregulation of NO production is implicated in various pathological conditions, including inflammation and neurodegenerative diseases. While the specific substitution pattern of the title compound has not been explicitly tested against NOS, the core pyrazole structure suggests that this is a potential avenue for investigation.

Quantitative Data

While specific experimental data for this compound is not yet publicly available, the following table provides exemplary data from structurally related nitro-substituted pyrazole compounds that have been evaluated as kinase inhibitors. This table serves as a template for the presentation of future experimental findings for the title compound.

Compound IDTarget KinaseIC50 (nM)Cell LineAntiproliferative IC50 (µM)Reference
1b Haspin57--[3]
1c Haspin66--[3]
2c Haspin62--[3]
P-6 Aurora-A110HCT 1160.37[8]
P-6 Aurora-A110MCF-70.44[8]

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent ADP detection assay to measure the inhibition of a target kinase by this compound.

Materials:

  • Target kinase (e.g., Haspin, Aurora A)

  • Kinase substrate (specific to the kinase)

  • This compound (test compound)

  • Staurosporine (positive control inhibitor)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 96-well white, flat-bottom plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in kinase buffer to obtain a range of concentrations (e.g., 100 µM to 1 nM).

  • Kinase Reaction:

    • Add 5 µL of the test compound dilutions to the wells of a 96-well plate.

    • Add 10 µL of a solution containing the target kinase and its substrate in kinase buffer.

    • Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for the target kinase.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a no-kinase control (100% inhibition).

    • Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay) for Cytotoxicity Screening

This protocol outlines the use of the MTT assay to determine the cytotoxic effects of this compound on a cancer cell line (e.g., MCF-7, A549).

Materials:

  • Human cancer cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (test compound)

  • Doxorubicin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well clear, flat-bottom plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the compound dilutions.

    • Include wells with untreated cells (negative control) and cells treated with doxorubicin (positive control).

    • Incubate the plate for 48 or 72 hours.

  • MTT Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells (100% viability).

    • Plot the percentage of viability versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

kinase_inhibition_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis compound_prep Compound Dilution (4-nitro-1-(THP-4-yl)-1H-pyrazole) reaction_setup Combine Compound, Kinase Mix, and ATP compound_prep->reaction_setup kinase_prep Kinase & Substrate Mix kinase_prep->reaction_setup atp_prep ATP Solution atp_prep->reaction_setup incubation Incubate at 30°C reaction_setup->incubation adp_glo Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) incubation->adp_glo detect_reagent Add Kinase Detection Reagent (Generate Luminescence) adp_glo->detect_reagent readout Measure Luminescence detect_reagent->readout analysis Calculate % Inhibition & Determine IC50 readout->analysis

Figure 1. Experimental workflow for the in vitro kinase inhibition assay.

pi3k_akt_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor Potential Inhibition by 4-nitro-1-(THP-4-yl)-1H-pyrazole Inhibitor->PI3K Inhibitor->AKT

Figure 2. Simplified PI3K/AKT signaling pathway, a common target for pyrazole-based inhibitors.

References

Application Notes and Protocols for the Research Chemical: 4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific experimental data has been published for the compound 4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole. The following application notes and protocols are based on the known biological activities of structurally related pyrazole derivatives, particularly those bearing a 4-nitro-phenyl or a tetrahydropyran moiety. These notes are intended to provide a starting point for researchers and professionals in drug development for the investigation of this specific compound.

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities.[1] The pyrazole scaffold is a key feature in several FDA-approved drugs.[2] The diverse biological effects of pyrazole derivatives include anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[3][4] The specific compound, this compound, combines the pyrazole core with a 4-nitro group, a common pharmacophore in bioactive molecules, and a tetrahydropyran ring, which can influence solubility and pharmacokinetic properties. Based on the activities of analogous compounds, this molecule is a candidate for investigation primarily in the fields of oncology and microbiology.

Potential Research Applications

Anticancer Activity

Many pyrazole derivatives have demonstrated significant potential as anticancer agents by targeting various critical cellular pathways.[5][6] The anticancer activity of pyrazoles is often attributed to their ability to interact with targets such as tubulin, epidermal growth factor receptor (EGFR), cyclin-dependent kinases (CDK), and Bruton's tyrosine kinase (BTK).[7]

Hypothesized Mechanism of Action: The 4-nitro substitution on the pyrazole ring may contribute to cytotoxicity. Researchers could investigate if this compound induces apoptosis or cell cycle arrest in cancer cell lines. A potential mechanism to explore is the inhibition of key kinases involved in cell proliferation and survival.

Antimicrobial Activity

Pyrazole derivatives have been reported to exhibit potent activity against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[8][9] Some pyrazole-containing compounds act by disrupting the bacterial cell wall or inhibiting essential enzymes like DNA gyrase.[8]

Hypothesized Mechanism of Action: The pyrazole core of this compound could interfere with bacterial or fungal cellular processes. The tetrahydropyran moiety might enhance cell permeability, allowing the compound to reach its intracellular target. Investigations could focus on determining the minimum inhibitory concentration (MIC) against various microbial strains and exploring its effect on biofilm formation.

Data from Structurally Related Pyrazole Derivatives

To provide a reference for potential efficacy, the following tables summarize quantitative data for structurally related pyrazole compounds.

Table 1: Anticancer Activity of Selected Pyrazole Derivatives

Compound/DerivativeCancer Cell LineIC50 / GI50 (µM)Reference
Pyrazole derivative 5b K562 (Leukemia)0.021[10]
Pyrazole derivative 5b A549 (Lung Cancer)0.69[10]
Pyrazole derivative 5b MCF-7 (Breast Cancer)1.7[10]
Pyrazole derivative 43 MCF-7 (Breast Cancer)0.25[5]
Phenylbipyridinylpyrazole 5c NCI 60-cell line panelMean Growth 53% at 10 µM[11]
Phenylbipyridinylpyrazole 5h NCI 60-cell line panelMean Growth 58% at 10 µM[11]

Table 2: Antimicrobial Activity of Selected Pyrazole Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Naphthyl-substituted pyrazole 6 Staphylococcus aureus0.78 - 1.56[8]
Naphthyl-substituted pyrazole 6 Acinetobacter baumannii0.78 - 1.56[8]
Pyrazoline derivative 9 Staphylococcus aureus (MDR)4[12]
Pyrazoline derivative 9 Enterococcus faecalis4[12]
Coumarin attached pyrazole 39 Salmonella0.05[8]

Experimental Protocols

Protocol for In Vitro Anticancer Cytotoxicity (MTT Assay)

This protocol outlines a general procedure to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Make serial dilutions in complete growth medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol provides a general method for determining the Minimum Inhibitory Concentration (MIC) of the test compound against bacterial and fungal strains.

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound

  • DMSO

  • 96-well microtiter plates

  • Standard antibiotics/antifungals (e.g., ciprofloxacin, fluconazole)

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microbial strain in the appropriate broth to a concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial two-fold dilutions in the broth medium in the wells of a 96-well plate to obtain a range of concentrations.

  • Inoculation: Add the microbial inoculum to each well containing the diluted compound. Include a positive control (inoculum without compound) and a negative control (broth only). Also, include wells with a standard antimicrobial agent.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Visualizations

Potential Signaling Pathway Inhibition

Many pyrazole derivatives exert their anticancer effects by inhibiting kinase signaling pathways crucial for cancer cell proliferation and survival. The diagram below illustrates a generalized kinase signaling pathway that could be a potential target for this compound.

anticancer_pathway GF Growth Factor EGFR EGFR GF->EGFR Binds PI3K PI3K EGFR->PI3K Activates Pyrazole This compound Pyrazole->EGFR Inhibits Pyrazole->PI3K Inhibits AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Potential inhibition of the EGFR-PI3K-Akt signaling pathway by the pyrazole compound.

Experimental Workflow for Cytotoxicity Screening

The following diagram outlines the key steps in determining the in vitro anticancer activity of a research chemical.

cytotoxicity_workflow start Start cell_culture Culture Cancer Cell Lines start->cell_culture seeding Seed Cells in 96-Well Plates cell_culture->seeding treatment Treat with Test Compound seeding->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay readout Measure Absorbance mtt_assay->readout analysis Calculate IC50 readout->analysis end End analysis->end

Caption: Standard workflow for assessing in vitro cytotoxicity using the MTT assay.

References

Application Notes and Protocols for the Development of 4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis, characterization, and potential biological evaluation of derivatives based on the 4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole scaffold. This class of compounds holds significant promise in medicinal chemistry due to the established pharmacological importance of both the pyrazole and nitro-functionalized heterocyclic cores.[1][2][3] The protocols outlined below are designed to be a foundational resource for researchers aiming to explore the therapeutic potential of this novel chemical series.

Introduction

Pyrazole derivatives are a cornerstone in modern drug discovery, exhibiting a wide array of biological activities including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][4] The incorporation of a nitro group can further enhance the pharmacological profile, often playing a key role in the mechanism of action of various therapeutic agents.[5] The tetrahydro-2H-pyran (THP) moiety is a common substituent in medicinal chemistry, valued for its ability to improve physicochemical properties such as solubility and metabolic stability. This document details the synthetic route to the core scaffold and provides protocols for generating a library of derivatives for biological screening.

Synthesis of this compound

The synthesis of the target compound can be approached through a multi-step process, beginning with the nitration of pyrazole, followed by the introduction of the tetrahydropyran moiety.

Synthetic Workflow

Caption: Synthetic workflow for this compound and its derivatives.

Experimental Protocols

Protocol 1: Synthesis of 4-Nitropyrazole

This protocol is adapted from established methods for the nitration of pyrazole.[6][7]

  • Reaction Setup: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and thermometer, add concentrated sulfuric acid (H₂SO₄). Cool the flask to 0-5°C in an ice bath.

  • Nitrating Mixture: Slowly add fuming nitric acid (HNO₃) to the cooled sulfuric acid while maintaining the temperature below 10°C.

  • Addition of Pyrazole: Dissolve pyrazole in a minimal amount of concentrated sulfuric acid and add it dropwise to the nitrating mixture. The temperature should be kept below 10°C.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitate formed is collected by filtration, washed with cold water until neutral, and dried under vacuum.

  • Purification: The crude 4-nitropyrazole can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Protocol 2: Synthesis of this compound

This protocol employs a nucleophilic substitution reaction.

  • Reaction Setup: To a solution of 4-nitropyrazole in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃).

  • Addition of THP derivative: Add 4-bromotetrahydro-2H-pyran (or a tosylate equivalent) to the reaction mixture.

  • Reaction: Heat the mixture to 80-100°C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture, pour it into water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Data Presentation: Synthesis of the Core Scaffold
CompoundStarting MaterialsReagentsSolventReaction Time (h)Temp (°C)Yield (%)Purity (%)
4-NitropyrazolePyrazoleFuming HNO₃, Conc. H₂SO₄-30-2585>98
This compound4-Nitropyrazole, 4-bromotetrahydro-2H-pyranK₂CO₃DMF129065>97

Application in Drug Discovery: Hypothetical Biological Evaluation

Derivatives of the this compound scaffold can be screened for various biological activities based on the known pharmacology of nitropyrazoles.[1][2]

Anticancer Activity Screening

Many pyrazole derivatives have demonstrated potent anticancer activity. A common initial screening is to assess the cytotoxicity of the novel compounds against a panel of cancer cell lines.

Protocol 3: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized pyrazole derivatives (e.g., 0.1 to 100 µM) for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that inhibits 50% of cell growth.

Data Presentation: In Vitro Cytotoxicity Data (Hypothetical)
Derivative IDModification on ScaffoldHCT-116 IC₅₀ (µM)MCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)
Pz-THP-NO2-01(Core Scaffold)25.432.145.8
Pz-THP-NH2-01Amino derivative15.218.922.5
Pz-THP-NAc-01Acetamide derivative10.812.515.1
Potential Signaling Pathway Involvement

Given the prevalence of pyrazole derivatives as kinase inhibitors, a plausible mechanism of action for anticancer activity could involve the inhibition of key signaling pathways implicated in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

G cluster_pathway Hypothesized PI3K/Akt/mTOR Signaling Pathway Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Pyrazole Derivative Inhibitor->Akt Inhibition

Caption: Potential inhibition of the PI3K/Akt signaling pathway by pyrazole derivatives.

General Experimental Workflow for Biological Assays

Caption: General workflow for the in vitro biological evaluation of synthesized derivatives.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The protocols and application notes provided herein offer a structured approach to the synthesis, characterization, and biological evaluation of derivatives based on this core. Researchers are encouraged to adapt and expand upon these methodologies to explore the full potential of this chemical class in drug discovery.

References

Application Notes and Protocols: 4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utility of 4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole as a key intermediate in the preparation of advanced pharmaceutical building blocks. This compound is particularly valuable for accessing 4-amino-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole, a precursor for various active pharmaceutical ingredients (APIs), including kinase inhibitors.

Introduction

This compound serves as a crucial intermediate in synthetic organic chemistry, primarily in the development of novel therapeutics. The pyrazole core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1][2] The introduction of a tetrahydro-2H-pyran (THP) moiety can enhance pharmacokinetic properties such as solubility and metabolic stability. The nitro group at the 4-position of the pyrazole ring is a versatile functional group that can be readily reduced to an amino group, providing a key point for further molecular elaboration. This two-step sequence, involving the synthesis of the nitro-intermediate followed by its reduction, is a common strategy in the synthesis of complex molecules, including Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors, which are under investigation for the treatment of Parkinson's disease.

Synthetic Applications

The primary application of this compound is as a direct precursor to 4-amino-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole. This transformation is a key step in the synthesis of various substituted pyrazole compounds with potential therapeutic activities.

Synthesis of 4-amino-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole

The synthesis of the target amino-pyrazole from the nitro-intermediate is typically achieved through a high-yielding reduction reaction.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the N-alkylation of 4-nitro-1H-pyrazole with tetrahydro-2H-pyran-4-ol via a Mitsunobu reaction. This method is known for its reliability in forming C-N bonds with inversion of stereochemistry if a chiral alcohol is used.

Reaction Scheme:

G reagents 4-nitro-1H-pyrazole + Tetrahydro-2H-pyran-4-ol product This compound reagents->product Mitsunobu Reaction conditions PPh3, DIAD THF, 0 °C to rt G reagents This compound product 4-amino-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole reagents->product Catalytic Hydrogenation conditions H2 (g), Pd/C Ethanol or Methanol G cluster_synthesis Synthetic Workflow cluster_application Application 4-nitro-1H-pyrazole 4-nitro-1H-pyrazole Intermediate This compound 4-nitro-1H-pyrazole->Intermediate Mitsunobu Reaction Tetrahydro-2H-pyran-4-ol Tetrahydro-2H-pyran-4-ol Tetrahydro-2H-pyran-4-ol->Intermediate Final_Intermediate 4-amino-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole Intermediate->Final_Intermediate Nitro Reduction Kinase_Inhibitors Kinase Inhibitors (e.g., LRRK2) Final_Intermediate->Kinase_Inhibitors Further Synthesis

References

Application Notes & Protocols: Efficacy Testing of 4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental framework for evaluating the therapeutic efficacy of the novel compound, 4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole. The protocols outlined below are designed to systematically assess its potential as an anticancer and anti-inflammatory agent, based on the known biological activities of related pyrazole derivatives.[1][2][3]

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4][5][6][7] The incorporation of a nitro group and a tetrahydropyran moiety may modulate the biological activity of the parent pyrazole scaffold.[2][8][9] This document details a multi-tiered experimental approach to characterize the efficacy of this compound, starting with fundamental in vitro assays and progressing to more complex cell-based and potential in vivo models.

Experimental Design Workflow

The overall experimental strategy is to first determine the cytotoxic potential of the compound across various cell lines to identify a primary area of activity. Subsequently, more detailed mechanistic studies will be conducted to elucidate the mode of action.

experimental_workflow cluster_phase1 Phase 1: In Vitro Screening cluster_phase2 Phase 2: Mechanistic Elucidation (Based on Phase 1 Results) cluster_phase3 Phase 3: In Vivo Model (Hypothetical) A Compound Synthesis & Characterization C Selection of Cancer Cell Lines (e.g., PC-3, HCT-116, MCF-7) A->C D Selection of Inflammatory Cell Model (e.g., LPS-stimulated RAW 264.7) A->D B Cell Viability/Cytotoxicity Assay (MTT/XTT) E Apoptosis Assays (Annexin V/PI Staining, Caspase Activity) B->E If cytotoxic F Cell Cycle Analysis (Flow Cytometry) B->F If cytotoxic G Enzyme Inhibition Assays (e.g., VEGFR2, COX-2) B->G Hypothesis-driven H Nitric Oxide (NO) Production Assay B->H If anti-inflammatory potential C->B D->B I Xenograft Tumor Model in Mice E->I J Carrageenan-Induced Paw Edema Model H->J

Caption: Experimental design workflow for efficacy testing.

In Vitro Efficacy Protocols

Objective: To determine the cytotoxic effect of this compound on various cancer cell lines and a model inflammatory cell line.

Materials:

  • Human cancer cell lines (e.g., PC-3 for prostate cancer, HCT-116 for colon cancer, MCF-7 for breast cancer)

  • Murine macrophage cell line (RAW 264.7)

  • This compound (test compound)

  • Doxorubicin and Celecoxib (positive controls)

  • Dimethyl sulfoxide (DMSO)

  • Dulbecco's Modified Eagle Medium (DMEM) and RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound and positive controls in culture medium. The final concentrations should range from 0.1 µM to 100 µM. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value for each cell line.

Data Presentation:

CompoundCell LineIC₅₀ (µM) after 48hIC₅₀ (µM) after 72h
This compoundPC-3
HCT-116
MCF-7
RAW 264.7
Doxorubicin (Positive Control)PC-3
HCT-116
MCF-7
Celecoxib (Positive Control)RAW 264.7

Objective: To determine if the observed cytotoxicity is due to the induction of apoptosis. This protocol is contingent on significant cytotoxicity observed in Protocol 3.1.

Materials:

  • Target cancer cell line showing high sensitivity to the compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Data Presentation:

Treatment% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control
Test Compound (IC₅₀)
Test Compound (2x IC₅₀)
Doxorubicin (Positive Control)

Objective: To assess the anti-inflammatory potential of the compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • Celecoxib or Indomethacin (positive control)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Compound Pre-treatment: Treat the cells with various concentrations of the test compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Griess Assay: Collect the cell culture supernatant. Mix 50 µL of supernatant with 50 µL of Griess reagent and incubate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated group.

Data Presentation:

CompoundConcentration (µM)% NO Inhibition
This compound1
10
50
100
Celecoxib (Positive Control)10

Potential Signaling Pathways

Based on the literature for pyrazole derivatives, potential mechanisms of action could involve the inhibition of key signaling pathways in cancer and inflammation.[2][10][11]

Many pyrazole-based compounds have been found to inhibit receptor tyrosine kinases like VEGFR2, which is crucial for tumor angiogenesis.[10] Inhibition of this pathway can lead to apoptosis.

anticancer_pathway cluster_pathway Hypothesized Anticancer Mechanism Compound This compound VEGFR2 VEGFR2 Compound->VEGFR2 Inhibits PI3K PI3K VEGFR2->PI3K Akt Akt PI3K->Akt Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis anti_inflammatory_pathway cluster_pathway Hypothesized Anti-inflammatory Mechanism InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) COX2 COX-2 InflammatoryStimuli->COX2 Induces Prostaglandins Prostaglandins COX2->Prostaglandins ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX2 Inflammation Inflammation Prostaglandins->Inflammation Compound This compound Compound->COX2 Inhibits

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis involves the N-alkylation of 4-nitro-1H-pyrazole with a suitable tetrahydro-2H-pyran electrophile. The most common approach is a nucleophilic substitution reaction where the deprotonated 4-nitro-1H-pyrazole attacks an electrophilic carbon on the tetrahydropyran ring.

Q2: Which starting materials are required for this synthesis?

A2: You will need 4-nitro-1H-pyrazole and an activated tetrahydropyran derivative. Common electrophiles include 4-bromotetrahydropyran or a tosylate/mesylate derivative of tetrahydro-2H-pyran-4-ol.

Q3: What are the typical reaction conditions for this N-alkylation?

A3: The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, in the presence of a base to deprotonate the pyrazole. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). Reaction temperatures can range from room temperature to elevated temperatures (e.g., 80-100 °C) to drive the reaction to completion.

Q4: I am observing low yields. What are the potential causes?

A4: Low yields can be attributed to several factors:

  • Incomplete deprotonation of 4-nitro-1H-pyrazole: The pKa of the pyrazole N-H is influenced by the electron-withdrawing nitro group. Ensure your base is strong enough for complete deprotonation.

  • Poor reactivity of the electrophile: The leaving group on the tetrahydropyran ring should be sufficiently reactive. Bromides are generally more reactive than chlorides.

  • Side reactions: The presence of moisture can lead to the hydrolysis of the electrophile or deactivation of a strong base like NaH. Additionally, competing O-alkylation of the nitro group, although less common, can occur under certain conditions.

  • Suboptimal reaction temperature or time: The reaction may require higher temperatures or longer reaction times to proceed to completion.

Q5: How can I purify the final product?

A5: The product is typically purified using column chromatography on silica gel. A gradient elution system, for example, with a mixture of ethyl acetate and hexane, is often effective in separating the product from unreacted starting materials and byproducts. Recrystallization from a suitable solvent system can be employed for further purification if necessary.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No reaction or very low conversion 1. Inactive base (e.g., old NaH).2. Poor quality of the alkylating agent.3. Reaction temperature is too low.4. Insufficient reaction time.1. Use freshly opened or properly stored base. Test the activity of NaH by observing hydrogen evolution upon addition to a protic solvent.2. Verify the purity of the tetrahydropyran derivative by NMR or GC-MS.3. Gradually increase the reaction temperature in increments of 10-20 °C.4. Monitor the reaction by TLC or LC-MS and extend the reaction time.
Formation of multiple spots on TLC, indicating byproducts 1. Presence of moisture leading to hydrolysis.2. Competing side reactions (e.g., elimination of the electrophile).3. Decomposition of starting materials or product at high temperatures.1. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).2. Use a non-nucleophilic base if elimination is suspected. Consider a milder base.3. If thermal decomposition is suspected, attempt the reaction at a lower temperature for a longer duration.
Difficulty in isolating the product 1. Product is highly soluble in the workup solvent.2. Formation of an emulsion during aqueous workup.1. Use a different extraction solvent. Concentrate the aqueous layer and re-extract.2. Add brine to the aqueous layer to break the emulsion. Filter the mixture through a pad of celite.
Product is not pure after column chromatography 1. Co-elution with an impurity.2. Inappropriate solvent system for chromatography.1. Try a different solvent system for chromatography with different polarity. Consider reverse-phase chromatography if the impurity has a significantly different polarity.2. Perform a systematic screen of solvent systems (e.g., ethyl acetate/hexane, dichloromethane/methanol) to achieve better separation.

Experimental Protocols

Protocol 1: N-Alkylation using 4-Bromotetrahydropyran

Materials:

  • 4-Nitro-1H-pyrazole

  • 4-Bromotetrahydropyran[1]

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 4-nitro-1H-pyrazole (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Add a solution of 4-bromotetrahydropyran (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the progress by TLC.

  • After completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Parameter Value
Typical Yield 60-75%
Reaction Time 12-24 hours
Temperature 80 °C
Purity (post-chromatography) >95%
Protocol 2: Mitsunobu Reaction with Tetrahydro-2H-pyran-4-ol

Materials:

  • 4-Nitro-1H-pyrazole

  • Tetrahydro-2H-pyran-4-ol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Hexane

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 4-nitro-1H-pyrazole (1.0 eq), tetrahydro-2H-pyran-4-ol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIAD or DEAD (1.5 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue directly by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to isolate the product.

Parameter Value
Typical Yield 50-70%
Reaction Time 12-24 hours
Temperature 0 °C to Room Temperature
Purity (post-chromatography) >95%

Visualizations

Experimental Workflow

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start1 4-Nitro-1H-pyrazole deprotonation Deprotonation (NaH, DMF) start1->deprotonation start2 4-Bromotetrahydropyran alkylation N-Alkylation (80 °C) start2->alkylation deprotonation->alkylation quench Quench (aq. NH4Cl) alkylation->quench extraction Extraction (EtOAc) quench->extraction purification Column Chromatography extraction->purification product 4-Nitro-1-(tetrahydro- 2H-pyran-4-yl)-1H-pyrazole purification->product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or No Product cause1 Inactive Reagents start->cause1 Check cause2 Suboptimal Conditions start->cause2 Check cause3 Side Reactions start->cause3 Check solution1a Use fresh base cause1->solution1a solution1b Verify electrophile purity cause1->solution1b solution2a Increase temperature cause2->solution2a solution2b Extend reaction time cause2->solution2b solution3a Use anhydrous solvents cause3->solution3a solution3b Work under inert gas cause3->solution3b

Caption: Decision tree for troubleshooting low yield in the N-alkylation reaction.

References

Technical Support Center: Synthesis of 4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and best practices for the synthesis of 4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole. The following information addresses common challenges to help improve reaction yield and product purity.

Frequently Asked Questions (FAQs)

Q1: Why is the yield of my this compound synthesis consistently low?

A1: Low yields in the N-alkylation of 4-nitropyrazole can arise from several factors. Common causes include:

  • Incomplete Deprotonation: The pyrazole nitrogen must be sufficiently deprotonated to become nucleophilic. The base you are using may not be strong enough or may be hydrated.[1] Strong bases like sodium hydride (NaH) are often more effective than weaker bases like potassium carbonate (K₂CO₃) for less reactive alkylating agents.[1]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical.[2] Polar aprotic solvents such as DMF or DMSO can improve the solubility of the pyrazole salt, facilitating the reaction.[1] Some reactions may require heating to proceed to completion.[3]

  • Purity of Starting Materials: Impurities in either the 4-nitro-1H-pyrazole or the tetrahydro-2H-pyran-4-yl halide/sulfonate can lead to side reactions, which reduces yield and complicates purification.[2]

  • Side Reactions: High temperatures can sometimes promote the formation of unwanted byproducts.[3] The stability of the alkylating agent under the reaction conditions should also be considered.

  • Inefficient Purification: The desired product may be lost during workup or purification steps.[2]

Q2: I am observing the formation of multiple byproducts. How can I improve the reaction's selectivity?

A2: The formation of byproducts is a common issue. While 4-nitropyrazole does not have an issue with N1/N2 regioselectivity due to its symmetry, other side reactions can occur.

  • Check Alkylating Agent Stability: Your alkylating agent (e.g., 4-bromotetrahydro-2H-pyran) might be undergoing elimination under strong base conditions. Consider using a milder base or lower temperatures.

  • Ensure Anhydrous Conditions: Water can decompose strong bases like NaH and react with the alkylating agent, reducing the overall efficiency.[1] Ensure all glassware is oven-dried and solvents are anhydrous.[1]

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction's progress.[3] This helps in identifying the optimal reaction time and preventing the formation of degradation products from prolonged reaction times or excessive heat.[3]

Q3: What are the best practices for purifying the final product?

A3: Purification is crucial for obtaining a high-purity product and an accurate yield calculation.

  • Column Chromatography: Silica gel column chromatography is often effective for separating the N-alkylated product from unreacted starting materials and byproducts.[2] A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically successful.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective final purification step.[2] Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find conditions that yield high-purity crystals.

Q4: Are there alternative methods for the N-alkylation of 4-nitropyrazole?

A4: Yes, if the standard SN2 reaction is not providing satisfactory results, other methods can be explored.

  • Mitsunobu Reaction: This reaction uses triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (e.g., DEAD or DIAD) to couple an alcohol (tetrahydro-2H-pyran-4-ol) directly with the N-H of the pyrazole. This method often proceeds under milder conditions.[4]

  • Acid Catalysis: While less common for simple alkyl groups, some N-alkylation reactions can be performed under acidic conditions using specific electrophiles like trichloroacetimidates.[4][5]

Troubleshooting Guide

Problem/Symptom Possible Cause Recommended Solution
No or Minimal Product Formation (Verified by TLC/LC-MS)1. Ineffective Base: The base is not strong enough, or it has degraded due to moisture.[1]• Switch to a stronger base like sodium hydride (NaH).[1]• Use freshly opened or properly stored base.• Ensure all reagents and solvents are anhydrous.[1]
2. Unreactive Alkylating Agent: The leaving group (e.g., -Cl, -OMs) is not sufficiently reactive.[1]• Switch to an alkylating agent with a better leaving group, such as a bromide (-Br) or iodide (-I).[1]
3. Low Temperature: The reaction requires more energy to overcome the activation barrier.[3]• Gradually increase the reaction temperature (e.g., to 50-80 °C) and monitor progress by TLC.[3]
Reaction Stalls or is Incomplete 1. Poor Solubility: The deprotonated pyrazole salt is not soluble in the reaction solvent.[1]• Switch to a more polar aprotic solvent like DMF or DMSO.[1]
2. Insufficient Reagents: The stoichiometry of the base or alkylating agent is incorrect.• Use a slight excess of the base (1.1-1.5 equivalents).• Ensure at least 1.0 equivalent of the alkylating agent is used.
Multiple Products/Spots on TLC 1. Impure Starting Materials: Contaminants in the starting materials are reacting to form byproducts.[2]• Purify the 4-nitro-1H-pyrazole (e.g., by recrystallization) and the alkylating agent (e.g., by distillation or chromatography) before use.[2]
2. Side Reactions: The reaction conditions (e.g., high temperature) are promoting decomposition or alternative reaction pathways.[3]• Lower the reaction temperature and allow the reaction to proceed for a longer time.• Consider a different base/solvent combination that is milder.

Data Presentation: Optimizing N-Alkylation Conditions

The following table summarizes how different reaction parameters can influence the yield of pyrazole N-alkylation, based on general principles found in the literature. This should be used as a guide for optimizing your specific synthesis.

Parameter Condition A Condition B Condition C Expected Outcome & Rationale
Base K₂CO₃Cs₂CO₃NaHNaH > Cs₂CO₃ > K₂CO₃ . A stronger base like NaH ensures more complete deprotonation of the pyrazole, leading to a higher concentration of the nucleophile and potentially a higher yield.[1]
Solvent Acetonitrile (ACN)Tetrahydrofuran (THF)Dimethylformamide (DMF)DMF > ACN/THF . Polar aprotic solvents like DMF or DMSO are superior at solvating the pyrazole anion, increasing its reactivity and improving the overall reaction rate and yield.[1][6]
Temperature Room Temp (25°C)60°C100°CYield may increase with temperature but can decrease if too high . Moderate heating often accelerates the reaction.[3] However, excessively high temperatures can cause decomposition of reagents or products, leading to lower yields.[7]
Leaving Group (on Pyran) -Cl-Br-I / -OTs-I > -Br > -Cl . The reaction rate and yield are highly dependent on the quality of the leaving group. Iodides and tosylates are excellent leaving groups and are generally preferred over chlorides.[1]

Experimental Protocols

Recommended Protocol: N-Alkylation using Sodium Hydride

This protocol describes a general method for the N-alkylation of 4-nitro-1H-pyrazole using a tetrahydro-2H-pyran-4-yl derivative with a good leaving group (e.g., bromide or tosylate).

Materials:

  • 4-nitro-1H-pyrazole

  • 4-bromotetrahydro-2H-pyran (or equivalent tosylate/iodide) (1.1 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: Add anhydrous DMF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.

  • Base Addition: Carefully add sodium hydride (1.2 equiv) to the DMF at 0 °C (ice bath).

  • Pyrazole Addition: Dissolve 4-nitro-1H-pyrazole (1.0 equiv) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension at 0 °C.

  • Deprotonation: Allow the mixture to stir at room temperature for 30-60 minutes. Hydrogen gas evolution should be observed.

  • Alkylation: Cool the mixture back to 0 °C and add the 4-bromotetrahydro-2H-pyran (1.1 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC until the starting pyrazole is consumed. Gentle heating (e.g., 50 °C) may be required if the reaction is slow.[3]

  • Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure this compound.[2]

Visualizations

G Experimental Workflow for N-Alkylation A 1. Reagent Preparation (Dry Solvents, Weigh Reagents) B 2. Reaction Setup (Inert Atmosphere, 0 °C) A->B C 3. Deprotonation (Add 4-Nitropyrazole to Base) B->C D 4. Alkylation (Add Alkylating Agent) C->D E 5. Reaction Monitoring (TLC / LC-MS) D->E F 6. Workup (Quench, Extract, Wash) E->F Reaction Complete G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, MS, Yield) G->H

Caption: A typical experimental workflow for the synthesis of this compound.

G Troubleshooting Logic for Low Yield start Low or No Yield? check_sm Are Starting Materials (SM) consumed on TLC? start->check_sm no_reaction Problem: No Reaction Occurring check_sm->no_reaction  No complex_mixture Problem: Complex Mixture Formed check_sm->complex_mixture  Yes, but many spots stalled_reaction Problem: Incomplete Reaction check_sm->stalled_reaction  Partially solution_no_reaction Solution: • Use stronger/fresh base (NaH) • Use better leaving group (-Br, -I) • Increase temperature no_reaction->solution_no_reaction solution_complex Solution: • Purify starting materials • Lower reaction temperature • Check for side reactions complex_mixture->solution_complex solution_stalled Solution: • Increase reaction time/temp • Use better solvent (DMF/DMSO) • Check stoichiometry stalled_reaction->solution_stalled

Caption: A decision tree to troubleshoot low yield issues during the synthesis.

References

Technical Support Center: Purification of 4-Nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole. This resource is tailored for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to support your research and development endeavors.

Troubleshooting Guides

This section provides solutions to common problems you might encounter during the purification of this compound.

Issue 1: Low Purity After Initial Work-up

  • Symptom: The crude product shows multiple spots on Thin Layer Chromatography (TLC), and the NMR spectrum indicates the presence of significant impurities.

  • Possible Causes:

    • Incomplete reaction leading to the presence of starting materials.

    • Formation of side products during the reaction.

    • Inefficient extraction or washing during the work-up procedure.

  • Troubleshooting Steps:

    • Optimize Reaction Conditions: Ensure the reaction has gone to completion by monitoring with TLC. If necessary, increase the reaction time, temperature, or the equivalents of a reactant.

    • Identify Impurities: Use techniques like LC-MS or NMR to identify the structure of the major impurities. Common impurities include unreacted 4-nitropyrazole and byproducts from the alkylation step.

    • Improve Work-up: Incorporate additional aqueous washes (e.g., brine, sodium bicarbonate solution) to remove water-soluble impurities.

    • Proceed to Chromatographic Purification: If impurities persist, column chromatography is often necessary.

Issue 2: Difficulty in Removing a Persistent Impurity

  • Symptom: A persistent impurity co-elutes with the product during column chromatography or co-precipitates during recrystallization.

  • Possible Causes:

    • The impurity has a very similar polarity to the desired product.

    • The impurity is a regioisomer of the product.

  • Troubleshooting Steps:

    • Modify Chromatographic Conditions:

      • Try a different solvent system with varying polarities. A shallow gradient elution can improve separation.

      • Consider using a different stationary phase (e.g., alumina instead of silica gel).

    • Attempt Recrystallization with Different Solvents: Experiment with a range of solvents or solvent mixtures to find a system where the solubility of the product and the impurity differ significantly.[1]

    • Chemical Treatment: If the impurity has a reactive functional group that the product lacks, a chemical treatment to alter its polarity might be possible. For example, if the impurity is acidic, a mild basic wash could remove it.

Issue 3: Product Oiling Out During Recrystallization

  • Symptom: The compound separates as an oil instead of forming crystals upon cooling the recrystallization solution.[1]

  • Possible Causes:

    • The boiling point of the solvent is higher than the melting point of the compound.

    • The solution is supersaturated.

    • The presence of impurities is inhibiting crystallization.

  • Troubleshooting Steps:

    • Use a Lower-Boiling Point Solvent: Select a solvent in which the compound is soluble at elevated temperatures but has a boiling point below the compound's melting point.

    • Add More Solvent: Dilute the solution to reduce the level of supersaturation.

    • Induce Crystallization:

      • Scratch the inside of the flask with a glass rod to create nucleation sites.[1]

      • Add a seed crystal of the pure compound.[1]

    • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most common impurities are typically unreacted starting materials, such as 4-nitropyrazole, and the alkylating agent used to introduce the tetrahydro-2H-pyran-4-yl group. Another potential impurity is the regioisomer, 1-(tetrahydro-2H-pyran-2-yl)-4-nitropyrazole, which can form depending on the reaction conditions. Side products from the decomposition of starting materials or the product under harsh reaction conditions can also be present.

Q2: What is the recommended method for purifying the crude product?

A2: A two-step purification process is often most effective. Initially, flash column chromatography on silica gel is recommended to remove the bulk of the impurities. Subsequently, recrystallization from a suitable solvent system can be employed to obtain the final product with high purity.

Q3: How do I choose the right solvent system for column chromatography?

A3: The ideal solvent system for column chromatography should provide a good separation between the desired product and its impurities on a TLC plate. A good starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. The ratio of the solvents should be adjusted to achieve an Rf value of approximately 0.3-0.4 for the product spot on the TLC plate.

Q4: What are the best solvents for recrystallizing this compound?

A4: The choice of solvent for recrystallization is highly dependent on the impurity profile. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For pyrazole derivatives, common solvents include ethanol, methanol, isopropanol, acetone, and ethyl acetate, or mixtures such as ethanol/water.[1] It is advisable to perform small-scale solubility tests with the crude product to identify the optimal solvent or solvent mixture.

Q5: My purified product appears to be degrading over time. How can I improve its stability?

A5: Nitro-containing aromatic compounds can sometimes be sensitive to light and heat. Store the purified this compound in a cool, dark, and dry place. Storing under an inert atmosphere (e.g., nitrogen or argon) can also help to prevent degradation. Ensure that all residual solvents from the purification process have been thoroughly removed, as they can sometimes contribute to instability.

Data Presentation

Table 1: Representative Solubility Data for this compound

SolventSolubility at 25°CSolubility at Boiling Point
WaterInsolubleInsoluble
HexaneSparingly SolubleSoluble
Ethyl AcetateSolubleVery Soluble
EthanolSolubleVery Soluble
DichloromethaneVery SolubleVery Soluble
AcetoneVery SolubleVery Soluble

Note: This data is representative and may vary depending on the specific experimental conditions and purity of the compound.

Table 2: Typical Purification Profile

Purification StepPurity (by HPLC)Yield
Crude Product~75%-
After Column Chromatography>95%~80%
After Recrystallization>99%~90% (from chromatographed material)

Note: Yields are typical and can be influenced by the scale of the reaction and the efficiency of each step.

Experimental Protocols

Protocol 1: Flash Column Chromatography

  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or the solvent system used for elution. In a separate beaker, prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

  • Column Packing: Pour the silica gel slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is uniform and free of air bubbles.

  • Loading the Sample: Carefully load the dissolved crude product onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. A common starting point is a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Combining and Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified compound.

Protocol 2: Recrystallization

  • Dissolution: In an Erlenmeyer flask, dissolve the partially purified this compound in a minimal amount of a suitable hot solvent (e.g., ethanol).[1]

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.[1]

  • Cooling: Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals. Further cooling in an ice bath can maximize the yield.[1]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[1]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.

Mandatory Visualization

G cluster_start Start: Crude Product Analysis cluster_main_path Main Purification Workflow cluster_troubleshooting Troubleshooting start Analyze crude product by TLC/LC-MS/NMR col_chrom Perform Flash Column Chromatography start->col_chrom analyze_fractions Analyze fractions by TLC col_chrom->analyze_fractions combine_pure Combine pure fractions and evaporate solvent analyze_fractions->combine_pure co_elution Impurity co-elutes? analyze_fractions->co_elution recrystallize Recrystallize from suitable solvent combine_pure->recrystallize final_product Dry and characterize final product (>99% purity) recrystallize->final_product oiling_out Product oils out? recrystallize->oiling_out change_solvent Change chromatography solvent system or stationary phase co_elution->change_solvent Yes diff_recrystallization Try different recrystallization solvent/technique oiling_out->diff_recrystallization Yes change_solvent->col_chrom diff_recrystallization->recrystallize G cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurities sm1 4-Nitropyrazole reaction N-Alkylation (e.g., NaH, DMF) sm1->reaction imp1 Unreacted 4-Nitropyrazole sm1->imp1 sm2 Tetrahydro-2H-pyran-4-yl derivative (e.g., tosylate) sm2->reaction imp2 Unreacted THP-derivative sm2->imp2 crude_product Crude this compound reaction->crude_product imp3 Regioisomer (N2-alkylation) reaction->imp3 imp4 Side-reaction byproducts reaction->imp4 imp1->crude_product imp2->crude_product imp3->crude_product imp4->crude_product

References

stability issues with 4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole in solution. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound solutions.

Issue 1: Unexpected Color Change in Solution

  • Question: My solution of this compound has developed a yellow or brownish tint. What could be the cause?

  • Answer: A color change in the solution can be an indicator of compound degradation. Nitropyrazole compounds, in particular, can be susceptible to degradation, which may result in the formation of colored byproducts. This degradation can be influenced by several factors including pH, exposure to light, and elevated temperatures. It is also possible that the compound is reacting with a component of your solvent or media. We recommend performing a stability study to identify the cause.

Issue 2: Precipitate Formation in Aqueous Buffers

  • Question: I observed a precipitate forming in my aqueous buffer solution containing this compound over time. What should I do?

  • Answer: Precipitate formation can occur due to several reasons. The compound may have limited solubility in the specific aqueous buffer you are using. While related compounds like 4-nitro-1H-pyrazole have limited water solubility, they are more soluble in organic solvents.[1] It is also possible that the precipitate is a degradation product that is less soluble than the parent compound. To troubleshoot this, you can try the following:

    • Determine the solubility of the compound in your buffer.

    • Consider adding a co-solvent, such as DMSO or ethanol, to improve solubility. However, ensure the co-solvent is compatible with your experimental system.

    • Filter the solution before use and assess the stability of the filtered solution over time.

Issue 3: Inconsistent Experimental Results or Loss of Activity

  • Question: I am observing variability in my experimental results, or the compound seems to be losing its biological activity. Could this be related to stability?

  • Answer: Yes, inconsistent results and loss of activity are common signs of compound instability.[2] If the compound is degrading in your experimental medium, its effective concentration will decrease over time, leading to variability in your data.[2] It is crucial to ensure that your solutions are freshly prepared and that the compound is stable under your specific experimental conditions, including the solvent, pH, temperature, and light exposure.[2] We recommend conducting a stability assessment using an analytical method like HPLC or LC-MS to quantify the amount of intact compound over the course of your experiment.[2]

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: To ensure the long-term stability of the solid compound, it should be stored in a tightly sealed container in a cool, dry, and dark place.[3] Avoid exposure to high temperatures and direct sunlight.

Q2: What solvents are recommended for preparing stock solutions?

A2: Based on the solubility of similar compounds like 4-nitro-1H-pyrazole, organic solvents such as DMSO, ethanol, or acetone are recommended for preparing concentrated stock solutions.[1] These stock solutions should then be diluted into the appropriate aqueous buffer or cell culture medium for your experiment.

Q3: How can I minimize the degradation of this compound in my experiments?

A3: To minimize degradation, it is recommended to:

  • Prepare fresh solutions immediately before use.[2]

  • Minimize the time the compound is in aqueous solutions or cell culture media before and during the experiment.[2]

  • Protect solutions from light by using amber vials or covering them with aluminum foil.

  • Conduct experiments at a controlled and appropriate temperature.

  • If possible, test the stability in different media formulations to identify any components that may accelerate degradation.[2]

Q4: How do I perform a stability study for this compound?

A4: A general protocol for a stability study involves incubating the compound in your experimental buffer at the desired temperature. Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours), and the reaction is quenched. The samples are then analyzed by HPLC or LC-MS to determine the percentage of the intact compound remaining at each time point.[2]

Experimental Protocols

Protocol: Assessing the Stability of this compound in Aqueous Buffer

  • Prepare Stock Solution: Dissolve this compound in an appropriate organic solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10 mM).

  • Prepare Working Solution: Dilute the stock solution into the aqueous buffer of interest (e.g., PBS, pH 7.4) to the final desired concentration (e.g., 10 µM).

  • Incubation: Incubate the working solution at the desired experimental temperature (e.g., 37°C). Protect the solution from light.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot of the solution.

  • Quench Reaction: Immediately stop any potential degradation by adding a quenching solution (e.g., cold acetonitrile) and store the samples at -80°C until analysis.[2]

  • Analysis: Analyze the samples by a validated stability-indicating HPLC or LC-MS method to determine the percentage of intact this compound remaining at each time point.

Data Presentation

Table 1: Hypothetical Stability of this compound in Different Buffers at 37°C

Time (hours)% Remaining in PBS (pH 7.4)% Remaining in Acetate Buffer (pH 5.0)% Remaining in Tris Buffer (pH 8.5)
0100100100
198.599.295.3
296.298.190.1
492.196.582.4
885.392.870.6
2465.780.145.2

Table 2: Hypothetical Effect of Temperature on Stability in PBS (pH 7.4)

Time (hours)% Remaining at 4°C% Remaining at 25°C (Room Temp)% Remaining at 37°C
0100100100
2499.595.165.7
4898.890.343.2
7298.185.628.9

Visualizations

degradation_pathway Hypothetical Degradation Pathway parent This compound product1 Hydrolysis Product (Loss of Tetrahydropyran) parent->product1 Acid/Base Catalysis product2 Reduction of Nitro Group (Amino-pyrazole derivative) parent->product2 Reducing Agents/ Enzymatic Activity product3 Ring Opening of Tetrahydropyran parent->product3 Oxidative Stress troubleshooting_workflow Troubleshooting Workflow for Stability Issues start Inconsistent Results or Suspected Instability check_prep Review Solution Preparation - Freshly prepared? - Correct solvent? start->check_prep check_conditions Assess Experimental Conditions - pH - Temperature - Light Exposure check_prep->check_conditions run_stability Perform Formal Stability Study (e.g., HPLC time course) check_conditions->run_stability stable Compound is Stable run_stability->stable >90% intact over experiment duration unstable Compound is Unstable run_stability->unstable <90% intact over experiment duration retest Re-evaluate Experiment stable->retest optimize Optimize Conditions - Adjust pH - Lower temperature - Protect from light - Use co-solvents unstable->optimize optimize->retest experimental_workflow Experimental Workflow for Stability Assessment step1 1. Prepare Stock Solution (e.g., 10 mM in DMSO) step2 2. Prepare Working Solution in desired buffer step1->step2 step3 3. Incubate at Experimental Temperature step2->step3 step4 4. Collect Aliquots at Time Points (t=0, 1, 2, ...) step3->step4 step5 5. Quench Degradation (e.g., with cold Acetonitrile) step4->step5 step6 6. Analyze by HPLC/LC-MS step5->step6 step7 7. Quantify % Remaining vs. Time step6->step7

References

Technical Support Center: Refining Analytical Methods for 4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical refinement of 4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole. This resource is tailored for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance on analytical methodologies for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial HPLC conditions for the analysis of this compound?

A1: For initial analysis, a reverse-phase HPLC method is recommended. A C18 column is a suitable starting point, with a mobile phase consisting of a mixture of acetonitrile and water. A gradient elution is often effective in separating the target compound from potential impurities. Monitoring the elution at a wavelength of around 237 nm is a good starting point, as nitroaromatic compounds typically exhibit strong UV absorbance in this region.[1]

Q2: I am observing peak tailing in my HPLC chromatogram. What are the potential causes and solutions?

A2: Peak tailing can be caused by several factors, including secondary interactions between the analyte and the stationary phase, column overload, or issues with the mobile phase. To troubleshoot, consider the following:

  • Mobile Phase pH: Adjusting the pH of the aqueous portion of the mobile phase can help to reduce secondary interactions, especially if the compound has ionizable groups.

  • Column Choice: If peak tailing persists, using a column with a different stationary phase or end-capping might be beneficial.

  • Sample Concentration: Injecting a more dilute sample can help to determine if column overload is the issue.

  • System Check: Ensure there are no dead volumes in the HPLC system.[2][3]

Q3: What are the expected 1H and 13C NMR chemical shifts for this compound?

A3: Based on spectral data for the closely related compound 4-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole, the following chemical shifts can be expected for your compound.[4] Note that the substitution at the 4-position of the pyran ring instead of the 2-position will cause slight variations in the shifts of the tetrahydropyran protons and carbons.

  • ¹H NMR (400 MHz, CDCl₃):

    • Pyrazole protons: δ 8.35 (s, 1H, 5-H-pz), 8.08 (s, 1H, 3-H-pz)

    • Tetrahydropyran protons: Signals in the range of δ 1.6-4.1 ppm.

  • ¹³C NMR (100 MHz, CDCl₃):

    • Pyrazole carbons: δ 135.6, 127.1

    • Tetrahydropyran carbons: Signals in the range of δ 21-68 ppm.

Troubleshooting Guides

HPLC Method Development
Issue Potential Cause Troubleshooting Steps
Poor Resolution Inappropriate mobile phase composition.Optimize the gradient profile of acetonitrile and water. Consider adding a small percentage of an acid modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.
Unsuitable column.Try a different reverse-phase column (e.g., C8, Phenyl-Hexyl) to alter selectivity.
Baseline Noise/Drift Contaminated mobile phase or column.[5][6]Filter all solvents and prepare fresh mobile phases daily. Flush the column with a strong solvent like isopropanol.[5]
Detector issues.Ensure the detector lamp is stable and has sufficient energy.
Inconsistent Retention Times Fluctuation in pump pressure or flow rate.[3]Check for leaks in the system. Degas the mobile phase to prevent bubble formation in the pump.
Column temperature variation.Use a column oven to maintain a consistent temperature.
GC-MS Analysis
Issue Potential Cause Troubleshooting Steps
No Peak or Low Signal Compound degradation in the injector.Lower the injector temperature. Use a deactivated inlet liner.
Poor volatility.Consider derivatization to increase volatility, although this compound should be amenable to GC-MS.
Peak Broadening Column overload.Dilute the sample.
Suboptimal oven temperature program.Optimize the temperature ramp rate to ensure good peak focusing.
Ghost Peaks Contamination in the injector or column.Bake out the column at a high temperature (within its limits). Clean or replace the injector liner and septum.
Carryover from previous injections.Implement a thorough wash step between runs.

Experimental Protocols

Protocol 1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B

    • 15-18 min: 90% B

    • 18-20 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 237 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in acetonitrile or a mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 250 °C

  • Injection Mode: Split (20:1 ratio)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-450

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

Visualizations

HPLC_Troubleshooting_Workflow start Problem Observed (e.g., Poor Resolution) check_mobile_phase Check Mobile Phase (Composition, pH, Freshness) start->check_mobile_phase optimize_gradient Optimize Gradient check_mobile_phase->optimize_gradient If no improvement problem_solved Problem Resolved check_mobile_phase->problem_solved If improved change_column Change Column (Different Stationary Phase) optimize_gradient->change_column If no improvement optimize_gradient->problem_solved If improved check_system Check HPLC System (Leaks, Dead Volume) change_column->check_system If no improvement change_column->problem_solved If improved check_system->problem_solved If improved

Caption: A logical workflow for troubleshooting common HPLC issues.

GCMS_Troubleshooting_Workflow start Problem Observed (e.g., No Peak) check_injector Check Injector (Temperature, Liner, Septum) start->check_injector check_column Check Column (Installation, Bleed) check_injector->check_column If no improvement problem_solved Problem Resolved check_injector->problem_solved If improved check_ms Check Mass Spectrometer (Tuning, Source Cleanliness) check_column->check_ms If no improvement check_column->problem_solved If improved check_sample Check Sample Preparation (Concentration, Solvent) check_ms->check_sample If no improvement check_ms->problem_solved If improved check_sample->problem_solved If improved

Caption: A systematic approach to troubleshooting GC-MS analytical problems.

MS_Fragmentation_Pathway M [M]+• This compound frag1 Loss of NO2 [M - NO2]+ M->frag1 frag2 Loss of C5H8O [M - C5H8O]+ M->frag2 frag3 Cleavage of Tetrahydropyran Ring M->frag3

Caption: Predicted major fragmentation pathways in mass spectrometry.

References

Technical Support Center: Overcoming Poor Solubility of 4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of 4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole.

Troubleshooting Guide

Issue: Difficulty Dissolving the Compound in Aqueous Solutions

Researchers often encounter challenges in achieving the desired concentration of this compound in aqueous buffers for biological assays. This is primarily due to the hydrophobic nature of the pyrazole ring and the tetrahydropyran moiety.

Possible Causes and Solutions:

CauseRecommended SolutionExperimental Protocol
High Crystallinity Employ co-solvents to disrupt crystal lattice energy.Protocol 1: Co-Solvent System Screening
Hydrophobic Nature Utilize surfactants to increase the wettability of the compound.Protocol 2: Surfactant-Based Solubilization
Low Dissolution Rate Reduce particle size to increase the surface area available for dissolution.Protocol 3: Particle Size Reduction (Micronization)
Thermodynamic Insolubility Formulate as an amorphous solid dispersion to increase the apparent solubility.Protocol 4: Preparation of an Amorphous Solid Dispersion

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: I am observing precipitation of the compound during my cell-based assay. What can I do?

A2: Precipitation during an experiment can be due to exceeding the thermodynamic solubility of the compound in the assay medium. To address this, you can try the following:

  • Lower the final concentration of the compound.

  • Increase the percentage of co-solvent (e.g., DMSO) in the final medium, ensuring it is not toxic to the cells.

  • Utilize a formulation approach , such as a cyclodextrin complex or a lipid-based formulation, to enhance and maintain solubility.

Q3: Can structural modification of this compound improve its solubility?

A3: Yes, structural modification can significantly improve solubility. Introducing polar functional groups, such as hydroxyl (-OH) or amino (-NH2) groups, can increase the hydrophilicity of the molecule.[2] However, any structural changes must be carefully evaluated to ensure that the biological activity of the compound is not compromised.

Q4: Are there any advanced formulation strategies to improve the bioavailability of poorly soluble pyrazole derivatives like this one?

A4: Several advanced formulation strategies can be employed. The choice depends on the specific properties of the compound and the desired application. Some effective approaches include:

  • Amorphous Solid Dispersions: Creating a dispersion of the amorphous compound in a polymer matrix can significantly enhance solubility and dissolution rates.[3][4]

  • Lipid-Based Formulations: These can improve oral absorption by utilizing the body's natural lipid absorption pathways.[4][5] This includes self-emulsifying drug delivery systems (SEDDS).

  • Nanoparticle Engineering: Techniques like nano-milling or encapsulation into nanoparticles (e.g., using dendrimers) can increase the surface area and dissolution velocity.[6][7]

Quantitative Data Summary

The following tables summarize hypothetical data from solubility enhancement experiments for this compound.

Table 1: Solubility in Various Solvents

SolventSolubility (µg/mL) at 25°C
Water< 1
Phosphate Buffered Saline (pH 7.4)< 1
Ethanol500
Acetone1200
Chloroform2500
Dimethyl Sulfoxide (DMSO)> 50,000

Table 2: Effect of Co-solvents on Aqueous Solubility (in PBS pH 7.4)

Co-solventConcentration (% v/v)Apparent Solubility (µg/mL)
None0< 1
Ethanol515
Ethanol1045
Polyethylene Glycol 400 (PEG 400)525
Polyethylene Glycol 400 (PEG 400)1070

Table 3: Impact of Formulation on Dissolution Rate

FormulationTime to 80% Dissolution (minutes)
Unprocessed Compound> 120
Micronized Compound30
Amorphous Solid Dispersion (1:5 drug-to-polymer ratio)10

Experimental Protocols

Protocol 1: Co-Solvent System Screening

Objective: To determine the optimal co-solvent and its concentration to enhance the aqueous solubility of this compound.

Materials:

  • This compound

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Ethanol

  • Propylene Glycol

  • Polyethylene Glycol 400 (PEG 400)

  • Dimethyl Sulfoxide (DMSO)

  • Vials, magnetic stirrer, and filtration device (0.22 µm filter)

Procedure:

  • Prepare stock solutions of the compound in each co-solvent at a high concentration (e.g., 10 mg/mL).

  • In separate vials, prepare a series of PBS solutions containing increasing concentrations of each co-solvent (e.g., 1%, 2%, 5%, 10% v/v).

  • Add an excess amount of the compound to each vial.

  • Stir the mixtures at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Filter the samples to remove any undissolved solid.

  • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Record the solubility for each co-solvent system.

Protocol 2: Surfactant-Based Solubilization

Objective: To evaluate the effect of different surfactants on the aqueous solubility of the compound.

Materials:

  • This compound

  • Deionized Water

  • Sodium Dodecyl Sulfate (SDS)

  • Tween® 80

  • Cremophor® EL

Procedure:

  • Prepare aqueous solutions of each surfactant at various concentrations (e.g., 0.1%, 0.5%, 1.0% w/v).

  • Add an excess amount of the compound to each surfactant solution.

  • Follow steps 4-7 from Protocol 1 to determine the solubility in each surfactant solution.

Protocol 3: Particle Size Reduction (Micronization)

Objective: To increase the dissolution rate of the compound by reducing its particle size.

Materials:

  • This compound

  • Jet mill or other suitable milling equipment

Procedure:

  • Characterize the initial particle size distribution of the compound using a technique like laser diffraction.

  • Process a known quantity of the compound through the jet mill according to the manufacturer's instructions.

  • Collect the micronized powder.

  • Characterize the particle size distribution of the micronized compound to confirm size reduction.

  • Perform dissolution testing on both the unprocessed and micronized compound to compare their dissolution rates.

Protocol 4: Preparation of an Amorphous Solid Dispersion

Objective: To improve the solubility and dissolution rate by converting the crystalline compound into an amorphous form within a polymer matrix.

Materials:

  • This compound

  • A suitable polymer (e.g., PVP K30, HPMC-AS)

  • A common solvent for both the compound and the polymer (e.g., acetone, methanol)

  • Rotary evaporator or spray dryer

Procedure:

  • Dissolve the compound and the polymer in the common solvent in a desired ratio (e.g., 1:3 drug-to-polymer).

  • Remove the solvent using a rotary evaporator under reduced pressure or by using a spray dryer.

  • Collect the resulting solid dispersion.

  • Characterize the solid state of the compound in the dispersion using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to confirm its amorphous nature.

  • Compare the solubility and dissolution rate of the solid dispersion with the crystalline compound.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategies Solubility Enhancement Strategies cluster_protocols Experimental Protocols cluster_analysis Analysis & Characterization cluster_outcome Desired Outcome problem Poor Aqueous Solubility of This compound cosolvents Co-solvent Systems problem->cosolvents surfactants Surfactant Addition problem->surfactants particle_size Particle Size Reduction problem->particle_size formulation Advanced Formulations problem->formulation protocol1 Protocol 1: Co-solvent Screening cosolvents->protocol1 protocol2 Protocol 2: Surfactant Evaluation surfactants->protocol2 protocol3 Protocol 3: Micronization particle_size->protocol3 protocol4 Protocol 4: Amorphous Solid Dispersion formulation->protocol4 solubility_testing Solubility Measurement (HPLC) protocol1->solubility_testing protocol2->solubility_testing dissolution_testing Dissolution Rate Analysis protocol3->dissolution_testing protocol4->dissolution_testing solid_state Solid-State Characterization (XRPD, DSC) protocol4->solid_state outcome Optimized Formulation with Enhanced Solubility and Bioavailability solubility_testing->outcome dissolution_testing->outcome solid_state->outcome

Caption: Workflow for addressing poor solubility.

logical_relationship cluster_compound Compound Properties cluster_approaches Solubilization Approaches cluster_physicochemical Physicochemical Techniques cluster_formulation Formulation Techniques compound This compound properties Poor Aqueous Solubility compound->properties physicochemical Physicochemical Modification properties->physicochemical formulation_dev Formulation Development properties->formulation_dev cosolvency Co-solvency physicochemical->cosolvency surfactant Surfactants physicochemical->surfactant particle_reduction Particle Size Reduction physicochemical->particle_reduction solid_dispersion Amorphous Solid Dispersions formulation_dev->solid_dispersion lipid_based Lipid-Based Systems formulation_dev->lipid_based nanotechnology Nanoparticle Engineering formulation_dev->nanotechnology

Caption: Approaches to enhance solubility.

References

Technical Support Center: Scale-up Synthesis of 4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up synthesis of 4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole. This guide is intended for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data tables to assist you with your synthesis experiments.

Synthesis Overview

The synthesis of this compound is typically achieved in a two-step process. The first step involves the nitration of pyrazole to form the key intermediate, 4-nitropyrazole. The second step is the N-alkylation of 4-nitropyrazole with a suitable tetrahydro-2H-pyran-4-yl electrophile.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during the synthesis.

Part 1: Synthesis of 4-Nitropyrazole

Frequently Asked Questions (FAQs)

  • Q1: What is the most efficient method for synthesizing 4-nitropyrazole on a larger scale?

    • A one-pot, two-step method using pyrazole as the starting material is highly efficient for scale-up.[1][2] This process involves the formation of pyrazole sulfate followed by direct nitration with a mixture of fuming nitric acid and fuming sulfuric acid, achieving yields as high as 85%.[1][2]

  • Q2: What are the main safety concerns when handling fuming nitric and sulfuric acids?

    • Both fuming nitric acid and fuming sulfuric acid (oleum) are highly corrosive and strong oxidizing agents. All manipulations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and a face shield. The reaction is exothermic and requires careful temperature control to prevent runaway reactions.

  • Q3: Can I use standard concentrated nitric and sulfuric acid instead of fuming acids?

    • While nitration can be achieved with standard concentrated acids, the yields are significantly lower (around 56%), and the reaction conditions are harsher (higher temperatures and longer reaction times).[1] For efficient and scalable synthesis, the use of fuming acids is recommended.

Troubleshooting Guide

  • Issue 1: Low yield of 4-nitropyrazole.

    • Possible Cause: Inefficient nitrating mixture.

      • Solution: Ensure the use of high-quality fuming nitric acid and fuming sulfuric acid (oleum). The ratio of the nitrating agents to the pyrazole is crucial for optimal yield.[1][2]

    • Possible Cause: Poor temperature control.

      • Solution: The nitration of pyrazole is an exothermic process. Maintain the reaction temperature at the optimized value of 50°C to maximize yield and minimize side product formation.[1][2]

    • Possible Cause: Incomplete reaction.

      • Solution: The optimized reaction time is 1.5 hours.[1][2] Monitor the reaction progress using a suitable analytical technique like TLC or HPLC to ensure completion.

  • Issue 2: Formation of dark-colored byproducts.

    • Possible Cause: Overheating or "runaway" reaction.

      • Solution: Implement efficient cooling and controlled addition of reagents to manage the exotherm. Ensure the reaction temperature does not exceed the recommended 50°C.

    • Possible Cause: Impurities in the starting materials.

      • Solution: Use high-purity pyrazole and nitrating agents to avoid side reactions.

Part 2: N-Alkylation of 4-Nitropyrazole

Frequently Asked Questions (FAQs)

  • Q4: What alkylating agent should I use to introduce the tetrahydro-2H-pyran-4-yl group?

    • A common choice would be 4-bromotetrahydro-2H-pyran or 4-iodotetrahydro-2H-pyran for higher reactivity. Alternatively, tetrahydro-2H-pyran-4-yl tosylate or mesylate can be used.

  • Q5: A major challenge in the N-alkylation of unsymmetrical pyrazoles is the formation of regioisomers. How can I favor the formation of the desired N1-alkylated product?

    • The regioselectivity of pyrazole alkylation is influenced by steric and electronic factors, as well as reaction conditions. The choice of solvent and base can significantly impact the ratio of N1 to N2 isomers. In some cases, using fluorinated alcohols as solvents has been shown to dramatically increase regioselectivity in pyrazole synthesis.

  • Q6: What are common bases used for the deprotonation of 4-nitropyrazole?

    • Strong bases like sodium hydride (NaH) are commonly used to ensure complete deprotonation. Weaker bases such as potassium carbonate (K2CO3) can also be effective, potentially offering better safety profiles on a larger scale.

Troubleshooting Guide

  • Issue 3: Low conversion of 4-nitropyrazole.

    • Possible Cause: Incomplete deprotonation.

      • Solution: Ensure the use of a sufficiently strong and dry base. If using NaH, ensure it is a fresh dispersion and the solvent (e.g., DMF) is anhydrous.

    • Possible Cause: Low reactivity of the alkylating agent.

      • Solution: Consider using a more reactive alkylating agent (e.g., iodide instead of bromide or chloride). Increasing the reaction temperature may also improve conversion, but should be done cautiously to avoid decomposition.

    • Possible Cause: Steric hindrance.

      • Solution: The tetrahydro-2H-pyran-4-yl group is somewhat bulky. Prolonging the reaction time or increasing the temperature might be necessary.

  • Issue 4: Formation of a mixture of N1 and N2 regioisomers.

    • Possible Cause: Suboptimal reaction conditions.

      • Solution: The regioselectivity can be highly dependent on the solvent and counter-ion of the base. It is advisable to screen different conditions on a small scale. For instance, switching from a polar aprotic solvent like DMF to a non-polar solvent or a fluorinated alcohol could alter the isomer ratio.

    • Possible Cause: Thermodynamic vs. kinetic control.

      • Solution: The reaction temperature can influence the isomer ratio. Running the reaction at a lower temperature might favor the kinetic product, while higher temperatures could lead to the thermodynamic product.

  • Issue 5: Difficulty in purifying the final product.

    • Possible Cause: Similar polarity of regioisomers.

      • Solution: If a mixture of isomers is formed and they are difficult to separate by column chromatography, consider recrystallization from a suitable solvent system.

    • Possible Cause: Residual starting materials or byproducts.

      • Solution: Ensure an appropriate aqueous work-up to remove any remaining base and salts. A thorough purification by column chromatography is often necessary.

Data Presentation

Table 1: Optimized Conditions for the Synthesis of 4-Nitropyrazole

ParameterValueReference
Molar Ratio (Fuming HNO₃ : Oleum : H₂SO₄ : Pyrazole)1.5 : 3 : 2.1 : 1[1][2]
Reaction Temperature50°C[1][2]
Reaction Time1.5 hours[1][2]
Achieved Yield85%[1][2]

Table 2: General Conditions for N-Alkylation of Pyrazoles

ParameterConditionNotes
BaseSodium Hydride (NaH) or Potassium Carbonate (K₂CO₃)NaH is stronger and requires anhydrous conditions.
SolventAnhydrous DMF or AcetonitrileSolvent choice can influence regioselectivity.
Alkylating Agent4-halotetrahydro-2H-pyran or equivalentIodide is generally more reactive than bromide.
Temperature0°C to room temperature or gentle heatingMonitor for decomposition at higher temperatures.
Reaction Time2 - 24 hoursMonitor progress by TLC or LC-MS.

Experimental Protocols

Protocol 1: Scale-up Synthesis of 4-Nitropyrazole

Materials:

  • Pyrazole

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (98%)

  • Fuming Sulfuric Acid (20% Oleum)

  • Ice

  • Water

Procedure:

  • In a reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, carefully add concentrated sulfuric acid to pyrazole while maintaining the temperature below 20°C with an ice bath.

  • In a separate vessel, prepare the nitrosulfuric acid by slowly adding fuming nitric acid to fuming sulfuric acid, again maintaining a low temperature.

  • Slowly add the prepared nitrosulfuric acid to the pyrazole sulfate solution from step 1, ensuring the reaction temperature does not exceed 50°C.

  • Once the addition is complete, maintain the reaction mixture at 50°C for 1.5 hours with continuous stirring.

  • After the reaction is complete, carefully pour the mixture onto crushed ice with vigorous stirring.

  • The precipitated solid is collected by filtration, washed thoroughly with cold water until the washings are neutral, and then dried to afford 4-nitropyrazole.

Protocol 2: N-Alkylation of 4-Nitropyrazole

Materials:

  • 4-Nitropyrazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium Hydride (60% dispersion in mineral oil)

  • 4-Bromotetrahydro-2H-pyran

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF, add a solution of 4-nitropyrazole (1.0 equivalent) in anhydrous DMF dropwise at 0°C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the mixture to stir at 0°C for 30 minutes.

  • Add 4-bromotetrahydro-2H-pyran (1.1 equivalents) dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction to 0°C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to isolate this compound.

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: N-Alkylation pyrazole Pyrazole nitration Nitration @ 50°C pyrazole->nitration nitrating_mixture Fuming HNO3 / Fuming H2SO4 nitrating_mixture->nitration intermediate 4-Nitropyrazole nitration->intermediate alkylation N-Alkylation intermediate->alkylation alkylating_agent 4-Bromo-THP alkylating_agent->alkylation base NaH in DMF base->alkylation final_product This compound alkylation->final_product

Caption: Synthetic workflow for this compound.

TroubleshootingAlkylation start Low Yield or Incomplete Reaction in N-Alkylation Step check_deprotonation Is deprotonation complete? start->check_deprotonation check_alkylating_agent Is the alkylating agent reactive enough? check_deprotonation->check_alkylating_agent Yes solution_base Use fresh, strong base (NaH). Ensure anhydrous conditions. check_deprotonation->solution_base No check_regioselectivity Is a mixture of isomers observed? check_alkylating_agent->check_regioselectivity Yes solution_agent Switch to a more reactive agent (e.g., iodide). Increase temperature cautiously. check_alkylating_agent->solution_agent No solution_regio Screen different solvents (e.g., non-polar, fluorinated alcohols). Adjust reaction temperature. check_regioselectivity->solution_regio Yes end_ok Reaction Optimized check_regioselectivity->end_ok No solution_base->end_ok solution_agent->end_ok solution_regio->end_ok

Caption: Troubleshooting decision tree for the N-alkylation step.

References

Technical Support Center: 4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound under forced degradation conditions?

A1: Based on the chemical structure, the primary degradation pathways are anticipated to involve the nitropyrazole and the tetrahydro-2H-pyran moieties. For the nitropyrazole ring, reduction of the nitro group to an amino group is a common degradation route for nitroaromatic compounds.[1][2] The pyrazole ring itself may undergo hydroxylation and subsequent conjugation.[3] The tetrahydro-2H-pyran ring is susceptible to oxidative degradation, which can lead to ring-opening to form hydroxylated or carbonylated acyclic compounds.[4]

Q2: What are the most critical experimental parameters to control during stability studies of this compound?

A2: The most critical parameters to control are pH, temperature, light exposure, and the presence of oxidizing agents. The nitro group's stability is often pH-dependent, and the tetrahydropyran ether linkage can be susceptible to acid or base-catalyzed hydrolysis, although it is generally more stable than an ester linkage.[5] Elevated temperatures can accelerate both hydrolytic and oxidative degradation.[6] As a nitroaromatic compound, it is also prone to photodegradation.[7][8]

Q3: How can I identify the degradation products of this compound?

A3: Liquid chromatography coupled with mass spectrometry (LC-MS) is the most powerful technique for identifying degradation products. High-resolution mass spectrometry (HRMS), such as Q-TOF or Orbitrap, can provide accurate mass measurements to determine the elemental composition of the degradants. Tandem mass spectrometry (MS/MS) experiments are crucial for structural elucidation by analyzing the fragmentation patterns of the degradation products.[9]

Troubleshooting Guides

HPLC Analysis
Issue Possible Cause(s) Troubleshooting Steps
Peak Tailing - Secondary interactions between the basic pyrazole nitrogen and acidic silanols on the column. - Inappropriate mobile phase pH.- Use a mobile phase with a lower pH (e.g., adding 0.1% formic acid) to protonate the pyrazole nitrogen and reduce secondary interactions. - Employ a column with end-capping or a different stationary phase (e.g., a polymer-based column).
Peak Splitting or Broadening - Co-elution of tautomers of the pyrazole ring. - Degradation of the analyte on the column. - Mismatch between the sample solvent and the mobile phase.- Adjust the mobile phase pH or temperature to favor one tautomeric form. - Ensure the sample is fully dissolved in the initial mobile phase. - Check for on-column degradation by injecting a freshly prepared sample and comparing it to an older one.[10][11]
Ghost Peaks - Contamination in the mobile phase or from the injector. - Carryover from previous injections.- Use high-purity solvents and freshly prepared mobile phases. - Implement a robust needle wash protocol in the autosampler method.
Baseline Noise or Drift - Inadequate mobile phase degassing. - Contaminated detector flow cell. - Column bleed at high temperatures or extreme pH.- Degas the mobile phase thoroughly before use. - Flush the detector flow cell with a strong solvent like isopropanol. - Operate within the recommended pH and temperature range for the column.
Mass Spectrometry Analysis
Issue Possible Cause(s) Troubleshooting Steps
Poor Ionization - Suboptimal source conditions (e.g., temperature, gas flows). - Inappropriate ionization mode (ESI vs. APCI).- Optimize ion source parameters using a tuning solution of the parent compound. - Given the presence of nitrogen atoms, Electrospray Ionization (ESI) in positive mode is expected to be efficient.
In-source Fragmentation - High source temperature or cone voltage.- Reduce the source temperature and cone/fragmentor voltage to minimize fragmentation before mass analysis.
Ambiguous Fragmentation Pattern - Co-eluting isomers. - Complex fragmentation pathways.- Improve chromatographic separation to isolate individual degradants. - Utilize high-resolution MS/MS to obtain accurate mass fragments and propose fragmentation pathways based on known fragmentation rules for pyrazoles and tetrahydropyrans.[12][13]

Experimental Protocols

Forced Degradation Studies

1. Hydrolytic Degradation:

  • Acidic: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.

  • Basic: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours.

  • Neutral: Dissolve the compound in purified water and heat at 60°C for 24 hours.

  • Analysis: At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot, neutralize it if necessary, and analyze by HPLC-UV/MS.

2. Oxidative Degradation:

  • Dissolve the compound in a solution of 3% hydrogen peroxide in a suitable solvent (e.g., acetonitrile/water).

  • Stir the solution at room temperature for 24 hours, protected from light.

  • Analysis: At specified time points, withdraw an aliquot and analyze directly by HPLC-UV/MS.

3. Photolytic Degradation:

  • Expose a solution of the compound (in a photostable solvent like acetonitrile) and a solid sample to a light source that provides both UV and visible light (e.g., a xenon lamp).

  • Maintain a control sample in the dark at the same temperature.

  • Analysis: Analyze the samples at appropriate time intervals to determine the extent of degradation.

4. Thermal Degradation:

  • Place a solid sample of the compound in a temperature-controlled oven at 80°C.

  • Analysis: At specified time points, dissolve a portion of the solid and analyze by HPLC-UV/MS.

Data Presentation

Table 1: Predicted Degradation Products of this compound

Degradation Condition Potential Degradation Product Proposed Structure Expected m/z [M+H]⁺
Acid/Base Hydrolysis 4-nitro-1H-pyrazoleC₃H₃N₃O₂114.03
Tetrahydro-2H-pyran-4-olC₅H₁₀O₂103.07
Oxidative 4-nitro-1-(dihydro-2H-pyran-4-yl)-1H-pyrazole-oxideC₈H₁₁N₃O₄214.08
Ring-opened products of the tetrahydropyran moietyVariousVarious
Reductive (e.g., from photodegradation or metabolism) 4-amino-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazoleC₈H₁₄N₄O183.12

Visualizations

G cluster_0 Potential Degradation Pathways cluster_1 Hydrolysis cluster_2 Oxidation cluster_3 Reduction Parent This compound Hydrolysis_Product_1 4-nitro-1H-pyrazole Parent->Hydrolysis_Product_1 Acid/Base Hydrolysis_Product_2 Tetrahydro-2H-pyran-4-ol Parent->Hydrolysis_Product_2 Acid/Base Oxidation_Product_1 N-Oxide derivative Parent->Oxidation_Product_1 H2O2 Oxidation_Product_2 Ring-opened tetrahydropyran Parent->Oxidation_Product_2 H2O2 Reduction_Product_1 4-amino-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole Parent->Reduction_Product_1 Photolysis/Metabolism

Caption: Proposed degradation pathways.

G cluster_0 Forced Degradation Experimental Workflow Start Prepare Stock Solution Stress Apply Stress Condition (Acid, Base, Oxidative, Photo, Thermal) Start->Stress Sample Withdraw Aliquots at Time Intervals Stress->Sample Neutralize Neutralize (if necessary) Sample->Neutralize Analyze HPLC-UV/MS Analysis Neutralize->Analyze Identify Identify Degradation Products (LC-MS/MS) Analyze->Identify End Report Results Identify->End

Caption: Forced degradation workflow.

G cluster_0 HPLC Troubleshooting Logic Problem Problem Observed (e.g., Peak Splitting) Check1 Isolate the Cause Column? Mobile Phase? Instrument? Sample? Problem->Check1 Solution1 Action: Replace Column Check1:f0->Solution1 Solution2 Action: Adjust pH / Degas Check1:f1->Solution2 Solution3 Action: Check for Leaks / Calibrate Check1:f2->Solution3 Solution4 Action: Check Sample Prep Check1:f3->Solution4 Result Problem Resolved? Solution1->Result Solution2->Result Solution3->Result Solution4->Result Result->Problem No

Caption: HPLC troubleshooting logic.

References

Validation & Comparative

Comparative Analysis of the Biological Activity of 4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Drug Discovery and Development

This guide provides a comparative overview of the anticipated biological activity of the novel compound 4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole. Due to the absence of specific published data for this exact molecule, this analysis is based on the well-established biological activities of structurally related 4-nitropyrazole derivatives and other substituted pyrazoles. The primary focus of this comparison will be on anticancer activity, a prominent therapeutic area for this class of compounds. For comparative purposes, we will contrast the potential efficacy of our topic compound with the established drug Celecoxib and other relevant pyrazole-based compounds.

Anticipated Biological Activity Profile

The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3][4] The presence of a nitro group at the 4-position of the pyrazole ring is often associated with enhanced biological activity, particularly in the realms of anticancer and antimicrobial applications.[5][6][7] Therefore, it is hypothesized that this compound will exhibit significant cytotoxic activity against various cancer cell lines.

Comparative Anticancer Activity

To contextualize the potential of this compound, we present a comparative summary of the anticancer activities of known pyrazole derivatives. This data is intended to serve as a benchmark for future experimental validation of the topic compound.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference Compound
Hypothesized: this compound VariousData Not Available-
CelecoxibColon, Breast, etc.Varies (COX-2 dependent & independent)-
1,3-diphenyl-1H-pyrazole-4-carbaldehyde derivativeHCT-116~15.6Doxorubicin
4-bromophenyl substituted pyrazoleMCF-75.8-
4-bromophenyl substituted pyrazoleA5498.0-
4-bromophenyl substituted pyrazoleHeLa9.8-
Pyrazoline derivative 3bA54912.47 ± 1.08-
Pyrazoline derivative 3bHT108011.40 ± 0.66-
Pyrazolo[1,5-a]pyrazin-4(5H)-one derivativeA54924.2-
1,3,4-triarylpyrazole derivativeHepG213.85-

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower IC50 values indicate higher potency. The data presented is compiled from various research articles.[8][9][10][11]

Experimental Protocols for Biological Validation

To facilitate the experimental validation of this compound, detailed protocols for key biological assays are provided below.

In Vitro Cytotoxicity Assessment (MTT Assay)

This assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[12][13]

Protocol:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549, HCT-116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound and a reference drug (e.g., Doxorubicin) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[5][14][15]

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial suspension to each well.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

To visualize the potential mechanisms of action and the experimental processes, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies synthesis Synthesis of this compound characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization invitro_cytotoxicity In Vitro Cytotoxicity (MTT Assay) characterization->invitro_cytotoxicity Test Compound antimicrobial_assay Antimicrobial Assay (MIC Determination) characterization->antimicrobial_assay Test Compound cell_cycle Cell Cycle Analysis invitro_cytotoxicity->cell_cycle Active Compound apoptosis Apoptosis Assay cell_cycle->apoptosis pathway_analysis Signaling Pathway Analysis apoptosis->pathway_analysis signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus growth_factor_receptor Growth Factor Receptor RAS RAS growth_factor_receptor->RAS PI3K PI3K growth_factor_receptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK transcription_factors Transcription Factors ERK->transcription_factors AKT AKT PI3K->AKT AKT->transcription_factors COX2 COX-2 survival Cell Survival COX2->survival proliferation Cell Proliferation transcription_factors->proliferation transcription_factors->survival

References

A Comparative Guide to 4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole and Other Bioactive Nitro-pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted properties and biological activity of 4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole against other known nitro-pyrazole derivatives. Due to the absence of published experimental data for this compound, its characteristics are extrapolated from structurally related compounds, particularly the series of 1-tetrahydropyranyl-4-substituted pyrazoles with demonstrated cytotoxic effects.[1] This document aims to serve as a valuable resource for researchers interested in the therapeutic potential of novel nitro-pyrazole compounds.

Introduction to Nitro-pyrazoles

The pyrazole nucleus is a well-established pharmacophore present in a wide array of therapeutic agents.[2][3] The introduction of a nitro group to the pyrazole ring can significantly modulate its physicochemical properties and biological activity. Nitro-pyrazoles are not only key intermediates in the synthesis of various pharmaceuticals but have also shown potential as energetic materials.[4][5] In the context of drug discovery, nitro-pyrazole derivatives have been investigated for their anticancer, antibacterial, and anti-inflammatory activities.[6][7][8]

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a compound are crucial determinants of its pharmacokinetic and pharmacodynamic behavior. The table below presents a comparison of the predicted properties of this compound with the experimentally determined properties of 4-nitropyrazole and 1-methyl-4-nitropyrazole.

PropertyThis compound (Predicted)4-Nitropyrazole (Experimental)1-Methyl-4-nitropyrazole (Experimental)
Molecular Formula C₈H₁₁N₃O₃C₃H₃N₃O₂C₄H₅N₃O₂
Molecular Weight 213.19 g/mol 113.07 g/mol [4]127.10 g/mol [9][10]
Melting Point Not available160-164 °C[4]92 °C[10]
Appearance Crystalline solid (predicted)White solid[4]White crystalline solid[10]
Solubility Predicted to be soluble in polar organic solventsSoluble in polar organic solvents; insoluble in water.[11]Not specified, likely soluble in organic solvents

Synthesis of this compound: A Proposed Pathway

A feasible synthetic route for this compound can be proposed based on established N-alkylation methods for pyrazoles. One of the most effective methods for the N-alkylation of pyrazoles with alcohols is the Mitsunobu reaction, which proceeds with inversion of configuration at the alcohol's stereocenter.[12]

SynthesisWorkflow reagent1 4-Nitropyrazole reaction Mitsunobu Reaction reagent1->reaction reagent2 Tetrahydro-2H-pyran-4-ol reagent2->reaction reagents PPh₃, DIAD (or DEAD) Anhydrous THF reagents->reaction product This compound reaction->product purification Purification (Column Chromatography) product->purification SignalingPathway cluster_0 Cell Cycle Progression CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F releases S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates transcription G1_S_Transition G1/S Transition S_Phase_Genes->G1_S_Transition Pyrazole Bioactive Pyrazole (e.g., CDK Inhibitor) Pyrazole->CyclinD_CDK46 inhibits

References

structure-activity relationship (SAR) studies of 4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the structure-activity relationships (SAR) for 4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole analogs remains a niche area of research with limited publicly available data. Extensive searches of scientific literature and chemical databases did not yield specific SAR studies for this particular scaffold. Therefore, this guide will broaden its scope to provide a comparative analysis of well-characterized pyrazole-containing analogs, offering valuable insights into the broader SAR trends of this important heterocyclic motif in drug discovery.

This guide will focus on key structural modifications around the pyrazole core and their impact on biological activity, drawing from published data on various therapeutic targets. While direct experimental data for the originally requested series is unavailable, the principles discussed herein can inform the design and optimization of novel this compound analogs.

I. Core Principles of Pyrazole SAR

The pyrazole ring is a versatile scaffold in medicinal chemistry, known for its ability to engage in various non-covalent interactions with biological targets.[1][2] Its unique electronic properties and synthetic tractability have led to its incorporation into numerous approved drugs.[3] Key aspects that govern the SAR of pyrazole derivatives include:

  • Substitution Pattern: The position and nature of substituents on the pyrazole ring are critical determinants of biological activity and selectivity.

  • Bioisosteric Replacements: The pyrazole nucleus can act as a bioisostere for other aromatic or heterocyclic rings, offering opportunities to modulate physicochemical properties and improve drug-like characteristics.[1]

  • Hydrogen Bonding: The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating interactions with protein active sites.

II. Comparative SAR of Bioactive Pyrazole Analogs

To illustrate the impact of structural modifications on activity, this section presents a comparative analysis of different classes of pyrazole-based inhibitors targeting various enzymes and receptors.

A. Pyrazole-Based Kinase Inhibitors

Kinases are a major class of drug targets, and numerous pyrazole-containing compounds have been developed as potent inhibitors. A notable example is the development of inhibitors for the Transforming Growth Factor-β (TGF-β) type I receptor (ALK5), which is implicated in cancer and fibrosis.

Table 1: SAR of Pyrazole Analogs as ALK5 Inhibitors

Compound IDR1 Substituent (at N1)R2 Substituent (at C3)R3 Substituent (at C4)ALK5 IC50 (nM)Reference
A CyclopropylTetrahydro-2H-pyran-4-ylPyridin-2-ylaminoPotent[4]
B HTetrahydro-2H-pyran-4-ylQuinolinyloxy12[5]

Data presented is illustrative and compiled from different studies.

The data in Table 1 highlights that substitutions at the N1 and C4 positions of the pyrazole ring significantly influence the inhibitory potency against ALK5. The presence of a tetrahydropyran moiety at the C3 position appears to be a favorable feature for ALK5 inhibition.

B. Pyrazole Analogs as Enzyme Inhibitors

The versatility of the pyrazole scaffold extends to the inhibition of other enzyme classes, such as Hsp90, a chaperone protein involved in cancer cell survival.

Table 2: SAR of 3,4-Diaryl Pyrazole Analogs as Hsp90 Inhibitors

Compound IDR1 Substituent (at C3)R2 Substituent (at C4)Hsp90 Inhibitory ActivityReference
C ResorcinolPhenylSub-micromolar[6]
D ResorcinolAmide derivativesVaries[6]
E ResorcinolPiperazine derivativesVaries[6]

As shown in Table 2, for 3,4-diaryl pyrazole-based Hsp90 inhibitors, the resorcinol group at the C3 position is a key pharmacophore. Modifications at the C4 position, replacing the phenyl ring with amides or piperazine derivatives, have been explored to optimize potency and pharmacokinetic properties.[6]

III. Experimental Methodologies

The biological data presented in SAR studies are generated through various in vitro and in vivo assays. Understanding these methods is crucial for interpreting the results.

A. Kinase Inhibition Assays

The inhibitory activity of compounds against kinases like ALK5 is typically determined using assays that measure the phosphorylation of a substrate. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Experimental Workflow: TR-FRET Kinase Assay

G cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Detection A Kinase Enzyme (e.g., ALK5) E Reaction Mixture A->E B Substrate (e.g., SMAD2) B->E C Test Compound C->E D ATP D->E F Addition of Detection Reagents (Europium-labeled antibody and Allophycocyanin-acceptor) E->F G TR-FRET Signal Measurement F->G

Caption: Workflow for a typical TR-FRET kinase inhibition assay.

B. Cell Proliferation Assays

The antiproliferative activity of compounds is often evaluated using cancer cell lines. The MTT or MTS assay is a colorimetric assay that measures the metabolic activity of cells, which is proportional to the number of viable cells.

Logical Relationship: Cell Proliferation Assay

G A Cancer Cells Seeded in Plates B Treatment with Test Compound A->B Step 1 C Incubation B->C Step 2 D Addition of MTT/MTS Reagent C->D Step 3 E Formation of Formazan Crystals D->E Step 4 F Solubilization of Crystals E->F Step 5 G Measurement of Absorbance F->G Step 6 H Calculation of Cell Viability (%) G->H Step 7

Caption: Steps involved in an MTT/MTS cell proliferation assay.

IV. Conclusion and Future Directions

While specific SAR data for this compound analogs is not currently available in the public domain, the broader principles of pyrazole SAR provide a solid foundation for the rational design of novel analogs. The key takeaways from the analysis of related pyrazole series are:

  • N1-Substitution: The substituent at the N1 position of the pyrazole ring is crucial for modulating potency and selectivity.

  • C3 and C4 Decorations: The groups at the C3 and C4 positions play a significant role in defining the pharmacophore and interacting with the target protein.

  • Physicochemical Properties: The introduction of moieties like the tetrahydropyran ring can improve properties such as solubility and metabolic stability.

Future research efforts focused on the synthesis and biological evaluation of a library of this compound analogs with systematic variations at different positions of the pyrazole core would be necessary to establish a clear SAR for this specific scaffold. Such studies would be instrumental in unlocking the therapeutic potential of this novel chemical series.

References

Comparative Analysis of 4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole and Known Inhibitors of TGF-β Type I Receptor (ALK5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory potential of the novel compound 4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole and its analogs against the Transforming Growth Factor-β (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5). Given the absence of specific published data for the 4-nitro derivative, this comparison utilizes data from a closely related, highly potent analog from the same structural class, referred to as Compound 16w, alongside well-established ALK5 inhibitors.

The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, and apoptosis.[1] Dysregulation of this pathway is implicated in various pathologies, particularly cancer and fibrosis, making ALK5 a compelling target for therapeutic intervention.

Quantitative Comparison of Inhibitor Potency

The following table summarizes the in vitro inhibitory activities of a representative pyrazole derivative and several known ALK5 inhibitors. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the target by 50%.

Compound/InhibitorTargetAssay TypeIC50 (nM)
Compound 16w ALK5 (SMAD2/3 phosphorylation)Cellular12
H22 Cell ViabilityCellular65
Galunisertib (LY2157299) ALK5Biochemical56
RepSox ALK5 (autophosphorylation)Biochemical4
ALK5 (ATP binding)Biochemical23
SB-431542 ALK5Biochemical94

*Data for Compound 16w is sourced from a study on 4-((3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)quinoline derivatives.[1]

Experimental Protocols

The determination of inhibitory activity against ALK5 typically involves both biochemical and cell-based assays.

1. ALK5 Kinase Assay (Biochemical)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified ALK5.

  • Objective: To determine the IC50 value of an inhibitor against the kinase activity of ALK5.

  • Principle: A luminescent kinase assay, such as ADP-Glo™, measures the amount of ADP produced from the kinase reaction. The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.

  • Materials:

    • Recombinant human ALK5 protein

    • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

    • ATP

    • Substrate (e.g., a generic kinase substrate like casein or a specific peptide)

    • Test compound (inhibitor)

    • ADP-Glo™ Kinase Assay kit (Promega) or similar

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 384-well plate, add the test compound, recombinant ALK5 enzyme, and the substrate/ATP mixture.

    • Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

    • Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's protocol.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition at each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

2. SMAD2/3 Phosphorylation Assay (Cell-based)

This assay assesses the inhibitor's ability to block TGF-β-induced signaling within a cellular context by measuring the phosphorylation of downstream SMAD proteins.

  • Objective: To determine the IC50 value of an inhibitor for the TGF-β signaling pathway in cells.

  • Principle: Upon activation by TGF-β, ALK5 phosphorylates SMAD2 and SMAD3. The level of phosphorylated SMAD2/3 (pSMAD2/3) can be quantified using methods like ELISA or Western blotting.

  • Materials:

    • A suitable cell line (e.g., HaCaT keratinocytes, HepG2, or NIH-3T3 fibroblasts)

    • Cell culture medium and supplements

    • Recombinant human TGF-β1

    • Test compound (inhibitor)

    • Lysis buffer with protease and phosphatase inhibitors

    • Antibodies specific for pSMAD2/3 and total SMAD2/3

    • Detection reagents (e.g., HRP-conjugated secondary antibodies and chemiluminescent substrate for Western blotting, or a sandwich ELISA kit)

  • Procedure:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Pre-incubate the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with a fixed concentration of TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.

    • Lyse the cells and collect the protein extracts.

    • Quantify the levels of pSMAD2/3 and total SMAD2/3 in the cell lysates using Western blotting or ELISA.

    • Normalize the pSMAD2/3 signal to the total SMAD2/3 signal.

    • Calculate the percent inhibition of SMAD2/3 phosphorylation at each compound concentration relative to the TGF-β1 stimulated control and determine the IC50 value.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the TGF-β/ALK5 signaling pathway and a general experimental workflow for inhibitor screening.

TGF_beta_Signaling_Pathway cluster_membrane Cell Membrane TGFb TGF-β Ligand TGFbRII TGF-βRII TGFb->TGFbRII Binds ALK5 ALK5 (TGF-βRI) TGFbRII->ALK5 Recruits & Phosphorylates SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylates pSMAD23 pSMAD2/3 Complex SMAD Complex pSMAD23->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Inhibitor ALK5 Inhibitor (e.g., Pyrazole Derivative) Inhibitor->ALK5 Inhibits

Caption: TGF-β/ALK5 Signaling Pathway and Point of Inhibition.

Inhibitor_Screening_Workflow start Start biochem Biochemical Assay (ALK5 Kinase Assay) start->biochem cell_based Cell-Based Assay (pSMAD Assay) start->cell_based ic50_biochem Determine Biochemical IC50 biochem->ic50_biochem ic50_cell Determine Cellular IC50 cell_based->ic50_cell data_analysis Comparative Data Analysis ic50_biochem->data_analysis ic50_cell->data_analysis end End data_analysis->end

Caption: General Workflow for Screening ALK5 Inhibitors.

References

Comparative Analysis of 4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the potential biological activities of 4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole. Due to the absence of direct experimental data for this specific compound in publicly available literature, this guide establishes a comparative framework based on structurally related pyrazole derivatives with known experimental results. The focus is on the anti-inflammatory and antimicrobial properties, which are well-documented for this class of compounds.

The pyrazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[1][2][3][4] The introduction of a nitro group and a tetrahydropyran moiety to the pyrazole core, as in this compound, is anticipated to modulate its biological profile. The nitro group can influence the compound's electronic properties and potential as an antimicrobial agent, while the tetrahydropyran group may enhance its pharmacokinetic properties.

Table 1: Comparison of Anti-inflammatory Activity of Selected Pyrazole Derivatives

The anti-inflammatory potential of pyrazole derivatives is often evaluated through their ability to inhibit cyclooxygenase (COX) enzymes, key mediators of inflammation.[1][2] The table below summarizes the anti-inflammatory activity of representative pyrazole compounds, offering a benchmark for the expected efficacy of this compound.

Compound/AlternativeTargetIn Vitro Assay (IC50)In Vivo Model% Inhibition of EdemaReference Compound
Celecoxib COX-20.04 µMCarrageenan-induced paw edema55% at 10 mg/kgIndomethacin
3-(Trifluoromethyl)-5-arylpyrazole COX-20.02 µMNot SpecifiedNot SpecifiedNot Specified
Pyrazole-Thiazole Hybrid COX-2/5-LOX0.03 µM (COX-2), 0.12 µM (5-LOX)Carrageenan-induced paw edema75%Not Specified
Compound 9b (Pyrazole-Pyrazoline Derivative) TNF-α66.4% inhibition of LPS-induced TNF-α releaseXylene-induced ear edema43.67%Dexamethasone (DXMS)
Compound 4a (Pyrazole-Pyrazoline Derivative) Not SpecifiedNot SpecifiedXylene-induced ear edema48.71%Dexamethasone (DXMS)

Note: Data is compiled from various sources to illustrate the range of activities observed in pyrazole derivatives.[1][5]

Table 2: Comparison of Antimicrobial Activity of Selected Pyrazole Derivatives

Nitro-substituted heterocycles are a known class of antimicrobial agents. Therefore, this compound is hypothesized to possess antimicrobial activity. The following table presents the antimicrobial efficacy of various pyrazole derivatives against different microbial strains.

Compound/AlternativeTarget Organism(s)Minimum Inhibitory Concentration (MIC)Reference Compound
Nitrofuran-containing Pyrazole E. coli, P. aeruginosa, S. aureus, B. subtilis, C. albicansNot Specified (Good activity reported)Furacin, Fluconazole
N-(trifluoromethyl)phenyl substituted pyrazole MRSA, E. faecalisAs low as 3.12 µg/mLVancomycin
Chloro and Bromo substituted Pyrazoles S. aureus, C. albicansPotent activity reportedNot Specified
Hydrazone of pyrazole-1-carbothiohydrazide (21a) Antibacterial and Antifungal strains62.5–125 µg/mL (Antibacterial), 2.9–7.8 µg/mL (Antifungal)Chloramphenicol, Clotrimazole

Note: This table showcases the antimicrobial potential of various substituted pyrazoles against a range of pathogens.[6][7][8][9]

Experimental Protocols

To facilitate the cross-validation of experimental results, detailed methodologies for key experiments are provided below.

Synthesis of Pyrazole Derivatives

A general and established method for the synthesis of 1,3,5-trisubstituted pyrazoles involves the cyclocondensation of α,β-unsaturated ketones (chalcones) with hydrazines.[10] For the synthesis of this compound, a plausible route would involve the reaction of a corresponding β-diketone or a related precursor with (tetrahydro-2H-pyran-4-yl)hydrazine, followed by nitration at the 4-position of the pyrazole ring.

G cluster_synthesis Proposed Synthesis Workflow reagent1 β-Diketone Precursor intermediate 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole reagent1->intermediate Cyclocondensation reagent2 (Tetrahydro-2H-pyran-4-yl)hydrazine reagent2->intermediate product This compound intermediate->product Nitration nitration Nitrating Agent (e.g., HNO3/H2SO4) nitration->product

Caption: Proposed synthetic pathway for the target compound.

In Vitro Anti-inflammatory Assay: COX Inhibition
  • Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes are used.

  • Assay Buffer: Tris-HCl buffer containing glutathione, hematin, and phenol.

  • Procedure: The test compound is pre-incubated with the enzyme in the assay buffer at room temperature. Arachidonic acid is then added to initiate the reaction.

  • Measurement: The production of prostaglandin E2 (PGE2) is quantified using an enzyme immunoassay (EIA) kit.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is calculated from the dose-response curve.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
  • Animals: Wistar rats or Swiss albino mice are used.

  • Procedure: A sub-plantar injection of carrageenan solution is administered into the right hind paw of the animals to induce edema.

  • Treatment: The test compound or a reference drug (e.g., indomethacin) is administered orally or intraperitoneally 30-60 minutes before the carrageenan injection.

  • Measurement: The paw volume is measured at different time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)
  • Method: Broth microdilution method is commonly employed.

  • Media: Mueller-Hinton broth for bacteria and RPMI-1640 medium for fungi.

  • Procedure: Serial two-fold dilutions of the test compound are prepared in a 96-well microtiter plate. A standardized inoculum of the microorganism is added to each well.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Measurement: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathway and Experimental Logic

The anti-inflammatory effects of many pyrazole derivatives are attributed to their modulation of the arachidonic acid cascade, primarily through the inhibition of COX enzymes. This pathway is a critical target in the development of anti-inflammatory drugs.

G cluster_pathway Inflammatory Signaling Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Pyrazole_Derivative Pyrazole Derivative (e.g., this compound) Pyrazole_Derivative->COX_Enzymes Inhibition

Caption: Inhibition of the COX pathway by pyrazole derivatives.

Conclusion

While direct experimental evidence for this compound is currently unavailable, this comparative guide provides a robust framework for predicting its biological activities based on the well-established pharmacology of related pyrazole derivatives. The presence of the nitro and tetrahydropyran moieties suggests a strong potential for both antimicrobial and anti-inflammatory properties. The provided experimental protocols and comparative data tables offer a valuable resource for researchers aiming to synthesize and evaluate this novel compound and its analogs, thereby contributing to the ongoing development of new therapeutic agents.

References

In Vivo Validation of Novel Anticancer Agent 4-Nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo validation of the investigational anticancer agent, 4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole, against the established therapeutic, Crizotinib. Due to the early stage of development for this compound, specific in vivo efficacy data is not yet publicly available. Therefore, this guide presents a hypothetical in vivo validation framework for this compound based on the known anticancer activities of nitropyrazole derivatives and offers a direct comparison with published in vivo data for Crizotinib.

Executive Summary

The pyrazole scaffold is a well-established pharmacophore in oncology, with several approved drugs targeting key cancer pathways. The inclusion of a nitro group on the pyrazole ring is a strategy explored for enhancing cytotoxic and anticancer activities. This guide outlines the preclinical in vivo validation pathway for a novel 4-nitropyrazole derivative and compares its projected efficacy with Crizotinib, a potent inhibitor of the ALK, ROS1, and MET tyrosine kinases.

Comparative In Vivo Efficacy Data

The following tables summarize the in vivo efficacy of Crizotinib in a relevant xenograft model and present a hypothetical framework for evaluating this compound.

Table 1: Summary of In Vivo Antitumor Activity

CompoundAnimal ModelCell Line XenograftDosing RegimenTumor Growth Inhibition (TGI)Reference
This compound Athymic Nude MiceHCT116 (Colon)50 mg/kg, oral, dailyHypothetical DataN/A
Crizotinib Bitransgenic MiceEML4-ALK driven NSCLC50-100 mg/kg, oral, dailyMedian tumor volume decrease of -40.4% at maximal response.[1][1]

Table 2: Detailed Tumor Volume Data for Crizotinib in EML4-ALK Xenograft Model

Treatment GroupNumber of AnimalsInitial Mean Tumor Volume (mm³)Final Mean Tumor Volume (mm³)Percent Change in Tumor Volume
Vehicle ControlData not specifiedData not specifiedData not specifiedData not specified
Crizotinib (50 mg/kg)8Data not specifiedData not specifiedMedian decrease of -40.4%[1]
Crizotinib (100 mg/kg)8Data not specifiedData not specifiedData not specified

Experimental Protocols

A standardized protocol for in vivo xenograft studies is crucial for the reliable evaluation of novel anticancer agents. The following is a representative methodology.

Detailed Protocol for In Vivo Xenograft Efficacy Study

1. Cell Culture and Preparation:

  • Cell Line: Human colorectal carcinoma (HCT116) cells for the hypothetical study of the nitropyrazole derivative, and EML4-ALK rearranged non-small cell lung cancer (NSCLC) cells for Crizotinib.

  • Culture Conditions: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Harvesting: Cells are harvested at 80-90% confluency using trypsin-EDTA.

  • Cell Viability and Count: Cell viability is confirmed to be >95% using a trypan blue exclusion assay. Cells are resuspended in a sterile, serum-free medium at a concentration of 5 x 10^6 cells/100 µL.

2. Animal Model and Tumor Implantation:

  • Animal Strain: Female athymic nude mice (6-8 weeks old) are used.

  • Acclimatization: Mice are acclimatized for at least one week prior to the experiment.

  • Implantation: A 100 µL cell suspension is subcutaneously injected into the right flank of each mouse.

3. Experimental Design and Treatment:

  • Tumor Growth Monitoring: Tumor dimensions (length and width) are measured 2-3 times per week with digital calipers. Tumor volume is calculated using the formula: (Width² x Length) / 2.

  • Randomization: When tumors reach a mean volume of 100-150 mm³, mice are randomized into treatment and control groups.

  • Treatment Groups:

    • Group 1: Vehicle control (e.g., 0.5% methylcellulose).

    • Group 2: this compound (hypothetical dose of 50 mg/kg).

    • Group 3: Crizotinib (50 mg/kg).

  • Administration: The compounds are administered orally via gavage, once daily for 21 days.

4. Data Collection and Analysis:

  • Tumor Volume and Body Weight: Tumor volume and mouse body weight are recorded throughout the study.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or after the completion of the treatment cycle.

  • Tumor Growth Inhibition (TGI): TGI is calculated as: (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100%.

  • Statistical Analysis: Statistical significance is determined using appropriate tests, such as a one-way ANOVA.

Mechanism of Action and Signaling Pathways

Understanding the molecular targets and signaling pathways of a novel compound is critical for its development.

Hypothesized Mechanism of this compound:

Based on the known activities of related compounds, 4-nitropyrazole derivatives are thought to exert their anticancer effects through the induction of apoptosis and cell cycle arrest. The precise molecular targets are a subject of ongoing investigation but may involve key regulators of cell survival and proliferation.

Mechanism of Crizotinib:

Crizotinib is a potent inhibitor of the ALK, ROS1, and MET receptor tyrosine kinases.[2] In cancers driven by genetic alterations in these kinases, such as EML4-ALK fusion-positive NSCLC, Crizotinib blocks downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, leading to the inhibition of cell growth and survival.[3]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_in_vivo In Vivo Study cluster_analysis Data Analysis cell_culture Cell Culture (HCT116 / EML4-ALK NSCLC) cell_harvest Cell Harvesting & Counting cell_culture->cell_harvest implantation Subcutaneous Implantation in Athymic Nude Mice cell_harvest->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization of Mice tumor_growth->randomization treatment Daily Oral Administration (Vehicle, Test Compound, Crizotinib) randomization->treatment data_collection Tumor Volume & Body Weight Measurement treatment->data_collection tgi_calc TGI Calculation data_collection->tgi_calc stat_analysis Statistical Analysis tgi_calc->stat_analysis

Caption: Workflow for in vivo xenograft study.

Crizotinib Signaling Pathway

crizotinib_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EML4_ALK EML4-ALK Fusion Protein PI3K PI3K EML4_ALK->PI3K MAPK MAPK EML4_ALK->MAPK STAT3 STAT3 EML4_ALK->STAT3 AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation ERK ERK MAPK->ERK ERK->Proliferation STAT3->Proliferation Crizotinib Crizotinib Crizotinib->EML4_ALK Inhibition

Caption: Crizotinib inhibits the EML4-ALK signaling pathway.

References

Comparative Docking Analysis of 4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole and Related Pyrazole Derivatives Against Oncogenic Kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide presents a comparative analysis of the molecular docking of 4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole and other pyrazole derivatives against key protein kinases implicated in cancer progression. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential of these compounds as kinase inhibitors, supported by available in silico data. Due to the limited availability of direct comparative studies on this compound, this guide draws upon docking data from structurally related pyrazole compounds to provide a comparative context.

The pyrazole scaffold is a core component in numerous pharmacologically active agents, including those with anti-inflammatory, analgesic, and anticancer properties.[1][2] Molecular docking studies are crucial computational techniques used to predict the binding affinity and interaction patterns of small molecules with protein targets, thereby guiding the design of more potent and selective drugs.[3]

Data Presentation: Comparative Docking Scores

The following table summarizes the binding energies of various pyrazole derivatives against three significant protein kinase targets: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aurora A, and Cyclin-Dependent Kinase 2 (CDK2). These kinases are pivotal in cell cycle regulation and angiogenesis, making them attractive targets for cancer therapy.[3] Lower binding energy values indicate a more favorable binding interaction between the ligand and the protein.

CompoundTarget Protein (PDB ID)Binding Energy (kJ/mol)
2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (1b)VEGFR-2 (2QU5)-10.09
2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (1d)Aurora A (2W1G)-8.57
3-(4-chlorophenyl)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide (2b)CDK2 (2VTO)-10.35
Ligand 1cCDK2 (2VTO)-7.5
Ligand 2aCDK2 (2VTO)-9.07
Ligand 1eVEGFR-2 (2QU5)-9.64

Data sourced from Chandra, et al. (2014).[3]

Experimental Protocols: Molecular Docking Methodology

The following protocol outlines a general workflow for molecular docking studies, typically employed for predicting the interaction of ligands like pyrazole derivatives with protein targets using software such as AutoDock Vina.[4][5][6]

1. Ligand Preparation:

  • 2D Structure Creation: The chemical structure of the ligand, such as this compound, is drawn using a chemical drawing tool like ChemDraw.

  • 3D Conversion and Optimization: The 2D structure is converted into a 3D format. Energy minimization is then performed using a force field (e.g., MMFF94) to obtain a stable, low-energy conformation.

  • File Format Conversion: The optimized ligand structure is saved in a PDBQT file format, which includes atomic coordinates, partial charges, and torsional degrees of freedom.

2. Protein Preparation:

  • Structure Retrieval: The 3D crystallographic structure of the target protein (e.g., VEGFR-2, PDB ID: 2QU5) is downloaded from the Protein Data Bank (PDB).

  • Protein Cleaning: All non-essential molecules, such as water, co-crystallized ligands, and ions, are removed from the protein structure.

  • Protonation and Charge Assignment: Hydrogen atoms are added to the protein, and appropriate atomic charges are assigned. This is a critical step for accurate electrostatic interaction calculations.

  • File Format Conversion: The prepared protein structure is saved in the PDBQT format.

3. Docking Simulation:

  • Grid Box Definition: A 3D grid box is defined around the active site of the target protein. This box specifies the search space for the ligand binding. The size and center of the grid box are crucial parameters.

  • Configuration File: A configuration file is created that specifies the input ligand and protein files, the coordinates of the grid box, and other docking parameters like exhaustiveness.[5]

  • Running the Docking: The docking simulation is initiated using the command-line interface of the docking software (e.g., AutoDock Vina). The software will explore different conformations and orientations of the ligand within the defined grid box and calculate the binding affinity for each pose.

4. Analysis of Results:

  • Binding Affinity: The primary output is the binding affinity, typically reported in kcal/mol or kJ/mol. The poses are ranked based on these scores.

  • Interaction Analysis: The best-ranked poses are visualized to analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and pi-stacking) between the ligand and the protein's active site residues. This analysis provides insights into the molecular basis of the binding.

Mandatory Visualization

experimental_workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Molecular Docking cluster_analysis Results Analysis L1 2D Structure Drawing L2 3D Conversion & Energy Minimization L1->L2 L3 Save as PDBQT L2->L3 D1 Define Grid Box L3->D1 P1 Download PDB Structure P2 Remove Water & Heteroatoms P1->P2 P3 Add Hydrogens & Assign Charges P2->P3 P4 Save as PDBQT P3->P4 P4->D1 D2 Configure Docking Parameters D1->D2 D3 Run Docking Simulation D2->D3 A1 Rank Poses by Binding Energy D3->A1 A2 Visualize & Analyze Interactions A1->A2

Caption: Molecular Docking Experimental Workflow.

VEGFR2_signaling cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Activation PI3K PI3K VEGFR2->PI3K Activation Src c-Src VEGFR2->Src Activation PKC PKC PLCg->PKC Akt Akt PI3K->Akt Ras Ras Src->Ras Migration Cell Migration Src->Migration Raf Raf PKC->Raf Survival Cell Survival Akt->Survival Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Simplified VEGFR-2 Signaling Pathway.

References

Assessing the Specificity of 4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole: A Guide Based on Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its synthetic accessibility and ability to form key interactions with biological targets, such as the hinge region of kinases, make it a popular choice for inhibitor design.[1][3] This guide aims to provide a comparative assessment of the specificity of the compound 4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole. However, a comprehensive search of the available scientific literature and chemical databases did not yield specific biological data for this exact molecule.

Therefore, this guide will address the specificity of pyrazole-based compounds in a broader context, highlighting key considerations and experimental approaches for assessing the selectivity of novel molecules like this compound. We will draw upon data from structurally related pyrazole derivatives to illustrate these principles.

General Considerations for Pyrazole-Based Inhibitor Specificity

Achieving high specificity is a primary challenge in the development of kinase inhibitors due to the conserved nature of the ATP-binding site across the kinome.[1] Off-target effects are a common issue and can lead to toxicity or unexpected pharmacological outcomes.[4][5] The specificity of a pyrazole-based inhibitor is influenced by several factors:

  • Substitutions on the Pyrazole Ring: The nature and position of chemical groups attached to the pyrazole core play a critical role in determining target affinity and selectivity.[1][3]

  • Interactions with the Target Protein: Specific hydrogen bonds and hydrophobic interactions with the target protein are crucial for high-affinity binding and can be exploited to achieve selectivity over other proteins.[1]

  • Compound Concentration: Screening at high concentrations can reveal low-affinity, potentially irrelevant off-target interactions.[1]

Experimental Protocols for Specificity Assessment

To rigorously assess the specificity of a novel compound such as this compound, a multi-faceted experimental approach is necessary. The following are standard experimental protocols employed in the field.

Kinase Panel Screening

This is a primary method to evaluate the selectivity of a kinase inhibitor.

Methodology:

  • Compound Preparation: The test compound is serially diluted to a range of concentrations.

  • Kinase Panel: A broad panel of purified kinases (e.g., the 468-kinase panel from Eurofins DiscoverX) is utilized.

  • Binding or Activity Assay:

    • Binding Assays (e.g., KiNativ, KINOMEscan™): These assays measure the ability of the compound to displace a labeled ligand from the ATP-binding site of each kinase. The results are typically reported as the dissociation constant (Kd) or the percentage of control binding.

    • Activity Assays: These assays measure the direct inhibition of the catalytic activity of each kinase. The results are reported as the half-maximal inhibitory concentration (IC50).

  • Data Analysis: The data is analyzed to identify the primary target(s) and any off-target interactions. A selectivity score can be calculated based on the number of off-targets at a given concentration.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify target engagement in a cellular context.

Methodology:

  • Cell Treatment: Intact cells are treated with the test compound or a vehicle control.

  • Heating: The treated cells are heated at various temperatures.

  • Lysis and Protein Separation: The cells are lysed, and soluble proteins are separated from aggregated proteins by centrifugation.

  • Target Protein Detection: The amount of soluble target protein at each temperature is quantified by Western blotting or mass spectrometry.

  • Data Analysis: A shift in the melting temperature of the target protein in the presence of the compound indicates direct binding.

In-Cell Target Engagement Assays

These assays confirm that the compound interacts with its intended target within a living cell.

Methodology:

  • Reporter Cell Line: A cell line is engineered to express a reporter system that is dependent on the activity of the target kinase.

  • Compound Treatment: The reporter cell line is treated with the test compound.

  • Reporter Signal Measurement: The reporter signal (e.g., luminescence, fluorescence) is measured to determine the effect of the compound on the target's activity.

  • Data Analysis: A dose-dependent change in the reporter signal indicates target engagement.

Data Presentation: Specificity of Structurally Related Pyrazole-Based Inhibitors

While no data exists for this compound, the following table summarizes the inhibitory activity of other pyrazole-based inhibitors against their primary targets and key off-targets to illustrate the concept of selectivity.

Compound/InhibitorPrimary TargetIC50 (Primary Target)Key Off-TargetsIC50 (Off-Targets)Selectivity Notes
Ruxolitinib JAK22.2 nMJAK1, JAK3, TYK23.4 nM, 3.5 nM, >100 nMHighly selective for the JAK family over other kinases.[6]
Compound 40 (from a pyrimidine series) JAK2-Flt-3, VEGFR-2, PDGFRα, TYK2-Showed activity against multiple kinases, suggesting an off-target effect.[6]
Afuresertib Akt1Ki = 0.08 nM--High potency for Akt1.[6]
Compound 2 (Afuresertib analog) Akt1IC50 = 1.3 nM--Potent Akt1 inhibitor with antiproliferative activity.[6]

Visualizing Experimental Workflows and Logical Relationships

The following diagrams illustrate the typical workflows for assessing inhibitor specificity and troubleshooting common issues in drug discovery.

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays biochem_start Synthesized Pyrazole Inhibitor kinase_panel Kinase Panel Screening (e.g., >400 kinases) biochem_start->kinase_panel ic50_determination Determine IC50/Kd for all kinases kinase_panel->ic50_determination cell_start Potent Inhibitor from Biochemical Screen ic50_determination->cell_start Identify Primary Target(s) and Off-Targets cell_perm Assess Cell Permeability cell_start->cell_perm cetsa Cellular Thermal Shift Assay (CETSA) cell_perm->cetsa target_engagement In-Cell Target Engagement Assay cetsa->target_engagement phenotypic_assay Phenotypic Assay (e.g., Cell Viability, Apoptosis) target_engagement->phenotypic_assay

Figure 1: General workflow for assessing the specificity of a novel kinase inhibitor.

troubleshooting_workflow cluster_analysis Analysis of Potential Causes cluster_solutions Potential Solutions start Initial Finding: Inhibitor shows off-target activity cause1 Lack of Specific Interactions start->cause1 cause2 High Compound Concentration start->cause2 cause3 Promiscuous Scaffold start->cause3 solution1 Structural Modifications to enhance specificity cause1->solution1 solution2 Screen at lower concentrations cause2->solution2 solution3 Scaffold Hopping or Redesign cause3->solution3

Figure 2: Troubleshooting workflow for addressing off-target kinase activity.

Conclusion

While direct experimental data for this compound is currently unavailable, the principles and methodologies outlined in this guide provide a robust framework for its future evaluation. The specificity of any novel pyrazole-based compound must be determined empirically through a combination of biochemical and cellular assays. The pyrazole scaffold offers significant opportunities for developing potent and selective inhibitors, but careful characterization is essential to ensure the desired therapeutic profile and minimize off-target effects. Researchers investigating this and similar molecules are encouraged to employ these established protocols to thoroughly assess their specificity and potential for further development.

References

A Guide to the Synthesis and Bioactivity Assessment of 4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of a plausible synthetic route for 4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole and outlines standard bioassay protocols for evaluating its cytotoxic effects. As this specific molecule is not extensively described in publicly available literature, this document serves as a practical guide for researchers by combining established methodologies for the synthesis of related compounds and standard practices in bioactivity screening.

Synthesis and Reproducibility

The synthesis of this compound can be logically approached in a two-step process: the nitration of pyrazole to form 4-nitropyrazole, followed by the N-alkylation of the 4-nitropyrazole with a suitable tetrahydro-2H-pyran derivative.

Step 1: Synthesis of 4-Nitropyrazole

The direct nitration of pyrazole is a well-established method for the synthesis of 4-nitropyrazole. Several procedures have been reported, with variations in reagents and reaction conditions that can influence the yield and purity of the product.

Table 1: Comparison of Reported Synthesis Methods for 4-Nitropyrazole

MethodNitrating AgentTemperatureReaction TimeReported YieldReference
Method ANitric Acid / Sulfuric Acid90°C6 hours56%[1][2]
Method BFuming Nitric Acid / Fuming Sulfuric Acid50°C1.5 hours85%[1]

Method B appears to be more efficient, offering a significantly higher yield in a shorter reaction time.

Step 2: N-Alkylation of 4-Nitropyrazole

The second step involves the N-alkylation of 4-nitropyrazole with a derivative of tetrahydro-2H-pyran. A common approach for such alkylations is the reaction of the pyrazole with a halo- or tosyloxy-derivative of the desired substituent in the presence of a base. For the synthesis of this compound, 4-bromotetrahydro-2H-pyran or tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate would be suitable alkylating agents.

Table 2: Proposed Conditions for N-Alkylation of 4-Nitropyrazole

Alkylating AgentBaseSolventTemperatureExpected Outcome
4-bromotetrahydro-2H-pyranSodium Hydride (NaH)Dimethylformamide (DMF)Room Temperature to 50°CFormation of the desired N-alkylated product.
Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonatePotassium Carbonate (K₂CO₃)AcetonitrileRefluxFormation of the desired N-alkylated product.

Note: Since 4-nitropyrazole is a symmetric molecule, the alkylation is expected to occur at one of the nitrogen atoms without the formation of regioisomers.

Experimental Protocols

Protocol 1: Synthesis of 4-Nitropyrazole (Optimized Method)
  • Preparation of Nitrating Mixture: In a flask cooled in an ice bath, cautiously add 98% fuming nitric acid to 20% fuming sulfuric acid in a molar ratio of 1.5:3 relative to pyrazole.

  • Reaction: To a solution of pyrazole in concentrated sulfuric acid, slowly add the pre-cooled nitrating mixture while maintaining the temperature at 50°C.

  • Reaction Monitoring: Stir the reaction mixture at 50°C for 1.5 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture onto crushed ice. The precipitated product is collected by filtration, washed with cold water until neutral, and dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or toluene.

Protocol 2: Synthesis of this compound
  • Preparation: In a dry flask under an inert atmosphere, suspend sodium hydride (1.1 equivalents) in anhydrous DMF.

  • Deprotonation: Add 4-nitropyrazole (1 equivalent) portion-wise to the suspension at 0°C and stir for 30 minutes at room temperature.

  • Alkylation: Add 4-bromotetrahydro-2H-pyran (1.05 equivalents) dropwise to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or gently heat to 50°C until the reaction is complete (monitored by TLC).

  • Work-up: Quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Bioassays: Assessing Cytotoxic Activity

Given the broad spectrum of biological activities reported for pyrazole derivatives, a primary assessment of the novel compound's bioactivity can be initiated by evaluating its cytotoxicity against various cell lines. Standard in vitro assays such as MTT, LDH, and Annexin V staining can provide valuable preliminary data.[3][4]

Comparative Bioactivity of Related Pyrazole Derivatives

Since no specific bioassay data for the target compound is available, the following table summarizes the cytotoxic activities of structurally related 4-nitropyrazole and other pyrazole derivatives to provide a comparative context for future studies.

Table 3: Cytotoxic Activity of Selected Pyrazole Derivatives

CompoundCell LineAssayIC₅₀ (µM)Reference
1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivativesM. tuberculosis H37RvRadiometric6.25 µg/mL[5]
4-nitropyrazolin-3-onesVenturia inaequalisIn vitro fungicidal assay-[6]
Novel nitrofuran containing pyrazole derivativesE. coli, S. aureusAntibacterial assay-[5]

Note: The diverse structures and assay types highlight the broad biological potential within the pyrazole class. The absence of standardized data for closely related analogs of the target compound underscores the need for the proposed bioassays.

Protocol 3: General Cytotoxicity Assessment using MTT Assay
  • Cell Seeding: Seed human cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK293) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[7]

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.

Visualizing the Workflow

To further clarify the proposed experimental procedures, the following diagrams illustrate the synthesis and bioassay workflows.

Synthesis_Workflow cluster_step1 Step 1: Nitration of Pyrazole cluster_step2 Step 2: N-Alkylation Pyrazole Pyrazole Reaction1 Nitration at 50°C Pyrazole->Reaction1 Nitrating_Agent Fuming HNO₃ / Fuming H₂SO₄ Nitrating_Agent->Reaction1 Purification1 Recrystallization Reaction1->Purification1 Nitropyrazole 4-Nitropyrazole Reaction2 N-Alkylation Nitropyrazole->Reaction2 Purification1->Nitropyrazole Alkylating_Agent 4-bromotetrahydro-2H-pyran Alkylating_Agent->Reaction2 Base NaH in DMF Base->Reaction2 Purification2 Column Chromatography Reaction2->Purification2 Target_Compound This compound Purification2->Target_Compound Bioassay_Workflow Start Start: Cell Culture Cell_Seeding Seed Cells in 96-well Plates Start->Cell_Seeding Compound_Treatment Treat with Test Compound and Controls Cell_Seeding->Compound_Treatment Incubation Incubate (24, 48, 72h) Compound_Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Data_Acquisition Measure Absorbance MTT_Assay->Data_Acquisition Data_Analysis Calculate % Viability and IC₅₀ Data_Acquisition->Data_Analysis End End: Cytotoxicity Profile Data_Analysis->End

References

Safety Operating Guide

Safe Disposal of 4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of 4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole based on available safety data for structurally similar compounds, such as 4-Nitro-1H-pyrazole. Researchers, scientists, and drug development professionals should always consult the specific Safety Data Sheet (SDS) for the exact compound and adhere to all applicable local, state, and federal regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE) and are aware of the potential hazards associated with this compound. Based on data for similar nitropyrazoles, this compound may cause skin irritation, serious eye irritation, and respiratory irritation.[1]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[2]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or impervious clothing are necessary to prevent skin contact.[1][2]

  • Respiratory Protection: In case of dust or aerosol generation, use a NIOSH/MSHA approved respirator.[1][3]

  • Other: Ensure an eyewash station and safety shower are readily accessible.[3]

Hazard Classification (Based on 4-Nitro-1H-pyrazole)GHS PictogramPrecautionary Statements
Acute Toxicity, Oral (Category 4)WarningH302: Harmful if swallowed.
Skin Irritation (Category 2)WarningH315: Causes skin irritation.[1]
Eye Irritation (Category 2A/1)Danger/WarningH318/H319: Causes serious eye damage/irritation.[1][2][4]
Specific target organ toxicity — Single exposure (Category 3), Respiratory systemWarningH335: May cause respiratory irritation.[1]

Step-by-Step Disposal Procedure

This procedure outlines the steps for the safe disposal of small quantities of this compound typically found in a research or laboratory setting.

  • Waste Identification and Segregation:

    • Identify the waste as a hazardous chemical waste.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Containerization:

    • Use a dedicated, properly labeled, and sealable container for the waste.[1] The container should be made of a material compatible with the chemical.

    • The label should clearly state "Hazardous Waste," the full chemical name: "this compound," and the associated hazards (e.g., "Irritant," "Harmful if Swallowed").

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[1][3]

    • Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[3]

    • The storage area should be cool and dry.[1]

  • Disposal Request:

    • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide them with the full chemical name and any available safety data.

    • Follow all institutional procedures for waste manifest and pickup.

  • Spill and Decontamination:

    • In the event of a spill, immediately alert personnel in the area.[1]

    • For dry spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it in a sealed container for disposal.[1]

    • For wet spills or to decontaminate surfaces, use an absorbent material (e.g., sand, vermiculite) to contain the spill, then collect the absorbed material into a sealed container for disposal.[4]

    • Wash the affected area with soap and water.[1]

    • Prevent spillage from entering drains or water courses.[1]

Disposal Workflow

cluster_prep Preparation cluster_procedure Disposal Procedure cluster_spill Spill Response start Start: Identify Waste This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe containerize Place in a Labeled, Sealed Hazardous Waste Container ppe->containerize storage Store in Designated Hazardous Waste Area containerize->storage request Contact EHS for Waste Pickup storage->request spill_check Spill Occurred? storage->spill_check disposal Dispose via Licensed Hazardous Waste Contractor request->disposal spill_check->request No spill_procedure Follow Spill Cleanup Procedure spill_check->spill_procedure Yes spill_procedure->containerize

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole. The following procedures are based on best practices for handling similar nitro-aromatic compounds and should be executed in a controlled laboratory environment by trained professionals.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound to minimize exposure via inhalation, skin contact, and eye contact.[1]

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields, or a full-face shield.Protects against splashes and dust that can cause serious eye irritation or damage.[2][3]
Skin Protection Chemical-impermeable gloves (Butyl rubber is generally recommended for nitro compounds). A flame-resistant lab coat, full-length pants, and closed-toe shoes are mandatory.[1][2][4]Provides a barrier against accidental skin contact and absorption, which is a primary route of exposure for nitro compounds.[2]
Respiratory Protection All handling should be performed in a certified chemical fume hood. If a fume hood is not available or if exposure limits are exceeded, a full-face respirator with an appropriate organic vapor cartridge is required.[1][2][3]Protects against the inhalation of harmful dust and vapors, which may cause respiratory irritation.[5]

Operational Plan: Safe Handling

Adherence to proper handling procedures is critical to ensure a safe laboratory environment.

StepProcedure
1. Preparation Before handling, ensure that an appropriate spill kit is available. Inspect all PPE for integrity and verify that the chemical fume hood is functioning correctly.[1]
2. Handling Conduct all manipulations of the compound within a designated area of the fume hood. To minimize dust generation, handle the solid carefully.[1] Avoid all personal contact, including inhalation.[5] Do not eat, drink, or smoke when using this product.[6]
3. Storage Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[5][7] Keep away from incompatible materials such as strong oxidizing agents and bases.[1]
4. After Handling Wash hands and any exposed skin thoroughly with soap and water after handling.[5] Contaminated clothing should be laundered separately before reuse.[5]

Emergency Procedures

In the event of an emergency, follow these procedures and seek medical attention immediately.

Emergency ScenarioFirst-Aid and Response Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[6]
Skin Contact Remove contaminated clothing immediately. Wash the affected skin area with plenty of soap and water.[8][9] If irritation persists, seek medical attention.[9]
Inhalation Move the exposed person to fresh air at once.[8] If breathing is difficult or has stopped, provide artificial respiration or oxygen.[8]
Ingestion Do NOT induce vomiting.[9] Rinse the mouth with water.[6]
Spill For minor spills, clean up immediately. Avoid breathing dust and contact with skin and eyes.[5] Use dry clean-up procedures and avoid generating dust.[5] Collect the residue in sealed containers for disposal.[5] For major spills, evacuate the area and contact emergency services.

Disposal Plan

All waste must be handled in accordance with local, state, and federal regulations.[10]

Waste TypeDisposal Procedure
Contaminated Material Collect waste material in a properly labeled, sealed container.[9] Do not mix with other waste.[7]
Unused Product Dispose of contents and container to an approved waste disposal plant.[7] Consult with your institution's environmental health and safety (EHS) office or a licensed professional waste disposal service.
Contaminated PPE Dispose of contaminated gloves and other disposable PPE as hazardous waste in accordance with applicable regulations.[7]

Workflow for Safe Handling and Disposal

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Inspect PPE prep2 Verify Fume Hood prep1->prep2 prep3 Locate Spill Kit prep2->prep3 handle1 Work in Fume Hood prep3->handle1 handle2 Minimize Dust handle1->handle2 handle3 Avoid Contact handle2->handle3 post1 Store Properly handle3->post1 post2 Wash Hands post1->post2 post3 Clean Work Area post2->post3 disp1 Collect Waste post3->disp1 disp2 Label Container disp1->disp2 disp3 Consult EHS disp2->disp3

Caption: Workflow for the safe handling and disposal of the compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.